molecular formula C7H3Cl2NS B1293530 2,6-Dichlorobenzothiazole CAS No. 3622-23-9

2,6-Dichlorobenzothiazole

Número de catálogo: B1293530
Número CAS: 3622-23-9
Peso molecular: 204.08 g/mol
Clave InChI: QDZGJGWDGLHVNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dichlorobenzothiazole is a useful research compound. Its molecular formula is C7H3Cl2NS and its molecular weight is 204.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,6-dichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZGJGWDGLHVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189773
Record name 2,6-Dichlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3622-23-9
Record name 2,6-Dichlorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3622-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichlorobenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichlorobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DICHLOROBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ7Y99R8H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,6-Dichlorobenzothiazole chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dichlorobenzothiazole: Chemical Properties and Structure Elucidation

This technical guide provides a comprehensive overview of the chemical properties and structure elucidation of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details the molecule's physicochemical characteristics, spectroscopic data, and the experimental methodologies used for its analysis.

Chemical and Physical Properties

This compound is a chlorinated derivative of benzothiazole. Its chemical structure consists of a benzene ring fused to a thiazole ring, with chlorine atoms substituted at positions 2 and 6. The key chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₃Cl₂NS[1][2][3]
Molecular Weight 204.076 g/mol [1][2][3]
CAS Registry Number 3622-23-9[1][2][3]
IUPAC Name 2,6-dichloro-1,3-benzothiazole[4]
Appearance White solid or powder[5]
Octanol/Water Partition Coefficient (logP) Data not readily available[6]
Water Solubility (logWS) Data not readily available[6]

Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers a complete picture of the molecular architecture.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structure elucidation of this compound.

Spectroscopic TechniqueKey Observations/Data
Mass Spectrometry (MS) Molecular ion peak (M⁺) consistent with the molecular weight (approx. 204 m/z), showing a characteristic isotopic pattern for two chlorine atoms.[2]
Infrared (IR) Spectroscopy Absorption bands characteristic of the benzothiazole ring structure. Key peaks relate to C=N, C-S, and C-Cl stretching, as well as aromatic C-H vibrations.[1][7]
¹H Nuclear Magnetic Resonance (NMR) The aromatic region of the spectrum is expected to show signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be indicative of their relative positions.[8]
¹³C Nuclear Magnetic Resonance (NMR) The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule, with chemical shifts indicating their electronic environment (aromatic, thiazole ring).[8]
Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, where data from various analytical methods are integrated to confirm the final structure.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation MolForm Molecular Formula (C₇H₃Cl₂NS) MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) MolForm->MS Provides Mass NMR1H ¹H NMR (Proton Environment) MolForm->NMR1H Provides Atom Count NMR13C ¹³C NMR (Carbon Skeleton) MolForm->NMR13C Provides Atom Count Structure Confirmed Structure This compound MS->Structure Confirms MW & Cl count IR Infrared Spectroscopy (Functional Groups) IR->Structure Confirms Functional Groups NMR1H->Structure Confirms Proton Connectivity NMR13C->Structure Confirms Carbon Framework

Caption: Workflow for the structure elucidation of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of this compound. The following sections provide generalized methodologies based on standard laboratory practices for related compounds.

Synthesis of Benzothiazole Derivatives (General Procedure)

The synthesis of chlorinated benzothiazoles often involves the reaction of a corresponding substituted aniline with a source of thiocyanate, followed by cyclization and chlorination steps. A general approach for a related precursor, 2-amino-6-chlorobenzothiazole, is described below, which can be a starting point for further modifications.

  • Reaction Setup: A solution of 4-chloroaniline (1.0 eq) is prepared in a suitable solvent like glacial acetic acid in a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel.[9][10]

  • Thiocyanation: Potassium thiocyanate (2.0 eq) is added to the solution and stirred.[9]

  • Cyclization/Oxidation: A solution of bromine (1.0 eq) in glacial acetic acid is added dropwise while maintaining a low temperature (below 10 °C). The reaction mixture is stirred for several hours.[9]

  • Isolation: The reaction mixture is then poured into hot water. The resulting precipitate (the hydrochloride salt) is collected by filtration.[9]

  • Neutralization and Purification: The collected solid is neutralized with a base, such as ammonium hydroxide, to yield the crude product.[11][12] The product is then washed with water and can be purified by recrystallization from a suitable solvent like ethanol.[11]

Analytical Methodologies

3.2.1. Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically 250 °C.

    • Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping up to 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanning from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to detect the molecular ion and fragment ions.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and its isotopic distribution to confirm the presence of two chlorine atoms. The fragmentation pattern can provide further structural information.[2]

3.2.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: The solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[4]

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.[4]

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups and bond vibrations within the molecule to confirm the benzothiazole core structure.[1]

References

Physicochemical Properties of 2,6-Dichlorobenzothiazole: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 2,6-dichlorobenzothiazole, a molecule of interest within the broader class of benzothiazoles known for their diverse biological activities. Understanding these properties is fundamental for drug design, influencing a compound's pharmacokinetics and pharmacodynamics. This document consolidates available data, presents detailed experimental protocols for property determination, and outlines the relevance of these characteristics in the context of drug discovery and development.

Core Physicochemical Profile

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the known and predicted properties of this compound is presented below.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource
IUPAC Name 2,6-dichloro-1,3-benzothiazole[1]
Molecular Formula C₇H₃Cl₂NS[1][2]
Molecular Weight 204.08 g/mol [1][2][3]
Appearance White to pale cream crystals or powder
Melting Point 92.0 - 100.0 °C[4]
logP (Octanol/Water) 3.603 (Calculated)[3]
XLogP3 4.2 (Calculated)[1]
Water Solubility (log₁₀WS) -4.17 (Calculated, mol/L)[3]
CAS Number 3622-23-9[1][2]

Analysis of Key Physicochemical Parameters for Drug Design

The properties listed above provide initial insights into the potential behavior of this compound as a drug candidate.

  • Lipophilicity (logP): Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor affecting membrane permeability, solubility, and protein binding.[5][6] The calculated logP values of 3.6 to 4.2 suggest that this compound is a lipophilic compound.[1][3] This characteristic may facilitate passage through biological membranes but could also lead to challenges such as poor aqueous solubility and potential for bioaccumulation.[5]

  • Solubility: Aqueous solubility is a prerequisite for absorption and distribution.[7][8] The predicted low water solubility (logS -4.17) indicates that formulation strategies may be necessary to achieve adequate bioavailability for oral administration.[3]

  • Ionization Constant (pKa): The pKa value determines the extent of a molecule's ionization at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets.[9] While no specific pKa data for this compound was found, its experimental determination is critical. The benzothiazole ring system can exhibit weak basicity.

  • Melting Point: The melting point of 92-100 °C provides information about the compound's purity and the stability of its crystal lattice.[10][4] A sharp melting point range is often indicative of high purity.[11]

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is essential to validate computational predictions and guide the drug development process. The following sections detail standard protocols for key parameters.

G cluster_input Input Compound cluster_protocols Physicochemical Profiling cluster_output Output Data for Drug Design Compound This compound (Pure Sample) P1 Melting Point (Capillary Method) Compound->P1 P2 Lipophilicity (logP) (Shake-Flask) Compound->P2 P3 Aqueous Solubility (Shake-Flask) Compound->P3 P4 pKa (Potentiometric Titration) Compound->P4 O1 Purity & Stability P1->O1 O2 Membrane Permeability P2->O2 O3 Bioavailability P3->O3 O4 Ionization State P4->O4

Caption: Workflow for experimental physicochemical profiling.
Protocol for Melting Point Determination (Capillary Method)

This protocol is the standard pharmacopeial method for determining the melting point range of a solid crystalline substance.[12]

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Load the sample into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm by tapping the sealed end on a hard surface.[13]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus, adjacent to a high-precision thermometer.[12]

  • Approximate Determination: Heat the block rapidly to determine an approximate melting point. Allow the apparatus to cool.

  • Accurate Determination: With a new sample, heat rapidly to about 20°C below the approximate melting point.[13] Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[12]

Protocol for Lipophilicity (logP) Determination (Shake-Flask Method)

This is the gold standard method for experimentally determining the n-octanol/water partition coefficient (logP).[14][15]

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a glass vessel. The total amount of solute should not exceed a concentration that would disrupt the mutual saturation of the solvents.

  • Equilibration: Seal the vessel and shake it at a constant temperature (typically 25°C) until equilibrium is reached (e.g., 24 hours).[15] To prevent emulsion formation, gentle inversion can be used instead of vigorous shaking.[6]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV.[14]

  • Calculation: Calculate the logP value using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic or equilibrium solubility of a compound.[16][17]

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[7]

  • Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.[7][16]

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS.[16]

  • Result Expression: The solubility is expressed in units such as µg/mL or µM.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes during titration.[9][18]

  • Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent (if necessary due to low aqueous solubility) and dilute with water to a known concentration (e.g., 1 mM).[19] Maintain a constant ionic strength using an electrolyte like KCl.[19]

  • Titration: Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO₂.[19] While stirring, slowly add small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) titrant.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the resulting sigmoid curve.[9]

Spectroscopic and Safety Information

  • Spectroscopic Data: Spectroscopic information is available for this compound, including mass spectrometry (GC-MS), infrared (FTIR, ATR-IR), and Raman spectra, which can be used for structural confirmation and identification.[1]

  • Safety and Handling: According to safety data sheets, this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[20][21] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[1][20][22] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[20] All handling should be performed in a well-ventilated area or a chemical fume hood.[20]

Relevance in Drug Design and Conclusion

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anthelmintic properties.[23][24][25] While specific biological data for this compound is limited in the public domain, its structural features make it a viable starting point for library synthesis and lead optimization.

This guide has compiled the key physicochemical properties of this compound and provided standardized protocols for their experimental determination. The data suggests it is a lipophilic molecule with low predicted aqueous solubility. These characteristics are pivotal for its potential development as a therapeutic agent. Experimental validation of the predicted values is a critical next step for any drug design program involving this compound.

References

Synthesis of 2,6-Dichlorobenzothiazole from 3,4-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2,6-dichlorobenzothiazole, a key intermediate in the development of pharmaceuticals and agrochemicals. A critical aspect of this synthesis is the regiochemical outcome determined by the choice of the starting aniline. The direct synthesis of this compound from 3,4-dichloroaniline is not chemically feasible due to the established mechanisms of benzothiazole formation. The cyclization of 3,4-dichloroaniline yields 5,6-dichloro-substituted benzothiazole derivatives.

Therefore, this guide first clarifies the reaction pathway of 3,4-dichloroaniline and then presents a validated, two-step synthetic route to the target molecule, this compound, commencing from 4-chloroaniline. This recommended pathway involves the initial formation of 2-amino-6-chlorobenzothiazole, followed by a Sandmeyer reaction to introduce the second chlorine atom at the 2-position.

This document provides detailed experimental protocols, quantitative data summarized in tabular format, and reaction diagrams generated using Graphviz to offer a thorough resource for researchers, chemists, and professionals in drug development.

Part 1: The Reaction of 3,4-Dichloroaniline - Formation of 2-Amino-5,6-dichlorobenzothiazole

The synthesis of a benzothiazole ring from a substituted aniline and a thiocyanate source, commonly known as the Hugershoff reaction, proceeds via an electrophilic cyclization onto the benzene ring. In the case of 3,4-dichloroaniline, the cyclization will occur at the position ortho to the amino group that is most activated, leading exclusively to a 5,6-dichloro substitution pattern on the resulting benzothiazole ring.

A documented one-pot method for this transformation involves the reaction of 3,4-dichloroaniline with ammonium thiocyanate and an oxidizing agent, N-bromosuccinimide (NBS), in an ionic liquid.[1] This process directly yields 2-amino-5,6-dichlorobenzothiazole.

Experimental Protocol: Synthesis of 2-Amino-5,6-dichlorobenzothiazole[1]

1. Reaction Setup:

  • To a suitable reaction vessel, add 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide in a molar ratio of approximately 1:1.2:1.2.

  • Add an acidic ionic liquid (e.g., a sulfonic acid-functionalized imidazolium salt) to serve as both the solvent and catalyst. The mass ratio of 3,4-dichloroaniline to the ionic liquid should be around 1:5.

2. Reaction Execution:

  • Heat the reaction mixture to a temperature between 80-110°C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Maintain stirring for the duration of the reaction until completion.

3. Work-up and Isolation:

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid using an organic solvent such as toluene.

  • Wash the organic extract with distilled water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-amino-5,6-dichlorobenzothiazole.

  • The product can be further purified by recrystallization.

Reaction Pathway for 3,4-Dichloroaniline

G cluster_start Starting Materials 3,4-Dichloroaniline 3,4-Dichloroaniline Reaction One-pot Reaction (Ionic Liquid, 80-110°C) 3,4-Dichloroaniline->Reaction NH4SCN Ammonium Thiocyanate NH4SCN->Reaction NBS N-Bromosuccinimide NBS->Reaction Product 2-Amino-5,6-dichlorobenzothiazole Reaction->Product

Logical workflow for the synthesis of 2-amino-5,6-dichlorobenzothiazole.

Part 2: Recommended Synthesis of this compound

The chemically sound and documented pathway to synthesize this compound is a two-step process starting from 4-chloroaniline.

Step A: Synthesis of 2-Amino-6-chlorobenzothiazole from 4-Chloroaniline

This step involves the formation of 4-chlorophenylthiourea as an intermediate, followed by oxidative cyclization to yield 2-amino-6-chlorobenzothiazole. A common and effective method utilizes sulfuryl chloride as the cyclizing and oxidizing agent.[2]

ParameterValueReference(s)
Starting Material 4-Chlorophenylthiourea[2]
Reagents Sulfuryl chloride (SO₂Cl₂), Chlorobenzene (solvent)[2]
Molar Ratio (Thiourea:SO₂Cl₂)~1 : 1.2[2]
Reaction Temperature 40-45°C[2]
Reaction Time ~3 hours (for SO₂Cl₂ addition)[2]
Work-up Steam distillation, Basification (NH₄OH)[2]
Reported Yield ~67%[2]

1. Reaction Setup:

  • Suspend 4-chlorophenylthiourea (1.0 eq) in chlorobenzene in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

2. Reaction Execution:

  • With stirring, add sulfuryl chloride (approx. 1.2 eq) dropwise to the suspension over a period of about 3 hours.

  • Maintain the internal temperature of the reaction mixture between 40-45°C during the addition. The reaction will evolve gas (HCl and SO₂).

3. Work-up and Isolation:

  • After the gas evolution ceases, remove the chlorobenzene solvent by steam distillation.

  • The remaining aqueous suspension contains the hydrochloride salt of the product (2-amino-6-chlorobenzothiazolium chloride).

  • Cool the suspension and adjust the pH to ~8 by adding a 25% ammonia solution. This will precipitate the free base.

  • The crude product may initially separate as a tacky mass which solidifies upon standing.

  • Isolate the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-amino-6-chlorobenzothiazole.

G Thiourea 4-Chlorophenylthiourea Cyclization Electrophilic Attack & Cyclization Thiourea->Cyclization SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Cyclization Intermediate Dihydrobenzothiazole Intermediate Cyclization->Intermediate Forms S-Cl bond, attacks ring Oxidation Oxidation ProductHCl 2-Amino-6-chlorobenzothiazolium Chloride Oxidation->ProductHCl Intermediate->Oxidation Loss of 2H Product 2-Amino-6-chlorobenzothiazole ProductHCl->Product Base NH₄OH Base->Product

Mechanism for the synthesis of 2-amino-6-chlorobenzothiazole.
Step B: Synthesis of this compound via Sandmeyer Reaction

The conversion of the 2-amino group to a chloro group is achieved via a two-part Sandmeyer reaction. First, the primary aromatic amine is converted to a diazonium salt using nitrous acid at low temperatures. Second, this unstable intermediate is treated with a copper(I) chloride solution, which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.

ParameterValueReference(s)
Starting Material 2-Amino-6-chlorobenzothiazole-
Diazotization Reagents Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)[3]
Diazotization Temp. 0-5°C[3]
Sandmeyer Reagent Copper(I) chloride (CuCl) in HCl[1][4]
Reaction Temperature 0-5°C, then warm to room temperature[1]
Work-up Extraction with organic solvent, Chromatography-
Expected Yield 50-80% (Typical for Sandmeyer reactions)[4]

Part I: Preparation of the Diazonium Salt

  • In a flask, prepare a solution of concentrated hydrochloric acid and water.

  • Add 2-amino-6-chlorobenzothiazole (1.0 eq) and stir to form a fine suspension of the hydrochloride salt.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature is strictly maintained below 5°C. The formation of the diazonium salt is indicated by a clear solution.

  • Stir the resulting diazonium salt solution at 0-5°C for an additional 15-30 minutes.

Part II: Sandmeyer Reaction

  • In a separate, larger beaker, dissolve copper(I) chloride (CuCl, ~1.3 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part I to the cold CuCl solution with vigorous stirring.

  • Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours until gas evolution ceases.

  • Extract the product from the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G cluster_stepA Step A: Aminobenzothiazole Formation cluster_stepB Step B: Sandmeyer Reaction A_start 4-Chloroaniline A_reagents + KSCN / Br₂ or + Thiourea / SO₂Cl₂ A_start->A_reagents A_product 2-Amino-6-chlorobenzothiazole A_reagents->A_product B_reagents_1 1) NaNO₂, HCl (0-5°C) A_product->B_reagents_1 B_intermediate Diazonium Salt B_reagents_1->B_intermediate B_reagents_2 2) CuCl, HCl B_intermediate->B_reagents_2 B_product This compound B_reagents_2->B_product

Workflow for the recommended synthesis of this compound.

References

The Core Mechanism of 2,6-Dichlorobenzothiazole in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the current understanding of the anticancer mechanisms of benzothiazole derivatives, with a focus on di-chloro substituted and 2,6-disubstituted analogues, due to the limited publicly available research specifically on 2,6-Dichlorobenzothiazole. The mechanisms detailed herein are inferred from studies on closely related compounds and represent the most probable modes of action.

Introduction

Benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] The benzothiazole scaffold, a fusion of a benzene and a thiazole ring, serves as a versatile platform for the development of novel therapeutic agents.[3][4] The introduction of halogen substituents, particularly chlorine, on the benzothiazole nucleus has been shown to enhance cytotoxic activity against various cancer cell lines. This guide focuses on the putative mechanism of action of this compound, a member of this promising class of compounds. While direct studies on this specific molecule are scarce, this document extrapolates from the wealth of data on its close analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Cytotoxic Activity of Dichloro-Substituted Benzothiazole Derivatives

The anticancer efficacy of benzothiazole derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table summarizes the IC50 values for representative di-chloro-substituted benzothiazole derivatives against various human cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
7-chloro-N-(2,6-dichlorophenyl) benzo[d]thiazol-2-amine A431 (Epidermoid carcinoma)~1-4 (inferred activity)[5]
A549 (Non-small cell lung cancer)~1-4 (inferred activity)[5]
Dichlorophenyl containing chlorobenzothiazole HOP-92 (Non-small cell lung cancer)0.0718[1]

Core Mechanisms of Anticancer Action

The anticancer effects of 2,6-disubstituted and di-chloro-substituted benzothiazoles are multifactorial, primarily involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key oncogenic signaling pathways.

Induction of Apoptosis

A predominant mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is primarily initiated via the intrinsic or mitochondrial pathway.

3.1.1. Mitochondrial Pathway of Apoptosis

This pathway is characterized by the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm. Key events include:

  • Generation of Reactive Oxygen Species (ROS): Treatment with benzothiazole derivatives has been shown to increase the intracellular levels of ROS.[6] This oxidative stress disrupts cellular homeostasis and triggers the apoptotic cascade.

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for cell survival. Dichloro-substituted benzothiazoles can shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[3][7]

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: The altered expression of Bcl-2 family proteins leads to the loss of mitochondrial membrane potential, a key event in the apoptotic process.[8]

  • Cytochrome c Release and Caspase Activation: Disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[3][7]

cluster_0 This compound cluster_1 Cellular Effects cluster_2 Mitochondrial Events cluster_3 Apoptotic Cascade 2_6_Dichlorobenzothiazole This compound ROS ↑ ROS Generation 2_6_Dichlorobenzothiazole->ROS Bcl2_family Modulation of Bcl-2 Family Proteins 2_6_Dichlorobenzothiazole->Bcl2_family MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Bcl2_family->MMP Cytochrome_c ↑ Cytochrome c Release MMP->Cytochrome_c Caspase_9 ↑ Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 ↑ Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Induction of Apoptosis via the Mitochondrial Pathway.
Cell Cycle Arrest

Benzothiazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. The most commonly observed effect is an arrest at the G2/M phase of the cell cycle.[9]

3.2.1. Mechanism of G2/M Arrest

  • Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: The transition from the G2 to the M phase is tightly regulated by the activity of the CDK1 (also known as CDC2)/Cyclin B1 complex. Benzothiazole derivatives can inhibit the activity of this complex, leading to cell cycle arrest.[10]

2_6_Dichlorobenzothiazole This compound CDK1_CyclinB1 CDK1/Cyclin B1 Complex 2_6_Dichlorobenzothiazole->CDK1_CyclinB1 Inhibits G2_M_Transition G2/M Transition CDK1_CyclinB1->G2_M_Transition Promotes G2_M_Arrest G2/M Arrest Cell_Division Cell Division G2_M_Transition->Cell_Division

Mechanism of G2/M Cell Cycle Arrest.
Inhibition of Key Signaling Pathways

Several signaling pathways that are constitutively active in cancer cells and promote their growth, survival, and metastasis are targeted by benzothiazole derivatives.

3.3.1. PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is common in many cancers. Benzothiazole derivatives have been shown to suppress this pathway by downregulating the levels of PI3K and phosphorylated AKT (p-AKT), thereby promoting apoptosis.[11]

3.3.2. STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, leading to the expression of genes involved in proliferation and survival. Certain benzothiazole derivatives can inhibit the STAT3 signaling pathway.[2] This inhibition can occur through the disruption of STAT3 dimerization or by preventing its phosphorylation.

cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 This compound cluster_3 Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K STAT3 STAT3 Growth_Factors->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival STAT3->Proliferation STAT3->Survival 2_6_Dichlorobenzothiazole This compound 2_6_Dichlorobenzothiazole->PI3K Inhibits 2_6_Dichlorobenzothiazole->STAT3 Inhibits cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Treatment Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

The Pharmacological Potential of Substituted 2,6-Dichlorobenzothiazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Among these, the 2,6-disubstituted benzothiazole framework has emerged as a particularly promising area of investigation. The introduction of a chlorine atom at the 6-position of the benzothiazole ring, in particular, has been shown to significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted 2,6-dichlorobenzothiazole derivatives, with a focus on their potential as antimicrobial and anticancer agents.

Synthetic Pathways

The synthesis of 2,6-disubstituted benzothiazole derivatives typically begins with a substituted aniline. For instance, 2-amino-6-chlorobenzothiazole can be synthesized from 4-chloroaniline through a reaction with potassium thiocyanate and bromine in glacial acetic acid.[2] This core structure can then be further modified at the 2-position to generate a diverse library of compounds.

A common synthetic route involves the reaction of 2-amino-6-chlorobenzothiazole with chloroacetyl chloride, followed by the introduction of various aryl amines to yield N-(6-chlorobenzothiazol-2-yl)-2-(substituted amino)acetamide derivatives.[3] Another approach involves the reaction with hydrazine hydrate to form a hydrazide, which can then be condensed with aromatic aldehydes to produce Schiff bases.[4]

dot

Caption: General synthetic scheme for this compound derivatives.

Antimicrobial Activity

Substituted this compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Antibacterial Activity

Several studies have reported the antibacterial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives and their cyclized products, such as 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, have been synthesized and evaluated for their antimicrobial properties.[5] The investigation revealed that many of these compounds showed moderate to good inhibition against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae at concentrations ranging from 12.5 to 100 µg/mL.[5]

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Triazolo-thiadiazole derivativesS. aureus, E. coli, P. aeruginosa, K. pneumoniae12.5 - 100[5]
1,3,4-Oxadiazole derivativesS. aureus, E. coli, P. aeruginosa, K. pneumoniae12.5 - 100[5]
Antifungal Activity

The antifungal potential of these derivatives has also been explored. The aforementioned series of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives were also tested against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus flavus.[5] The results indicated that the triazolo-thiadiazole derivatives were generally more active than their 1,3,4-oxadiazole counterparts against the tested fungal pathogens.[5]

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Triazolo-thiadiazole derivativesC. albicans, A. niger, A. flavus12.5 - 100[5]
1,3,4-Oxadiazole derivativesC. albicans, A. niger, A. flavus12.5 - 100[5]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and substituted benzothiazoles have shown considerable promise.[6][7] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.

One study reported the synthesis of 2,6-disubstituted benzothiazoles and their preliminary cytotoxicity screening against MCF-7 (breast cancer), HeLa (cervical cancer), and MG63 (osteosarcoma) human cancer cell lines using the MTT assay.[6][8] A sulphonamide-based acetamide benzothiazole derivative exhibited modest anticancer activity with IC50 values of 34.5 µM for MCF-7, 44.15 µM for HeLa, and 36.1 µM for MG63 cells.[8][9]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Sulphonamide-based acetamide benzothiazoleMCF-734.5[8][9]
Sulphonamide-based acetamide benzothiazoleHeLa44.15[8][9]
Sulphonamide-based acetamide benzothiazoleMG6336.1[8][9]

dot

Anticancer_Activity_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening Synthesis Synthesis of this compound Derivatives Cell_Lines Human Cancer Cell Lines (e.g., MCF-7, HeLa) Synthesis->Cell_Lines Compound Treatment MTT_Assay MTT Cytotoxicity Assay Cell_Lines->MTT_Assay IC50 IC50 Value Determination MTT_Assay->IC50

Caption: Workflow for evaluating the anticancer activity of synthesized compounds.

Experimental Protocols

General Procedure for Synthesis of 2-Amino-6-chlorobenzothiazole

Substituted anilines, such as 4-chloroaniline, can be readily converted to 2-amino substituted benzothiazoles by reaction with potassium thiocyanate and bromine in glacial acetic acid.[2]

Antimicrobial Screening: Cup Plate Method

The antibacterial and antifungal activities of the synthesized compounds can be evaluated using the cup-plate method.[4] Nutrient agar is used for bacterial cultures, while potato-dextrose agar is used for fungal cultures.[4] The zones of inhibition are measured to determine the antimicrobial activity.

Anticancer Screening: MTT Assay

The in vitro cytotoxicity of the synthesized compounds against human cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The absorbance of the colored formazan product is proportional to the number of viable cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature of the substituent at the 2-position. For instance, in the case of antimicrobial agents, the introduction of a triazolo-thiadiazole moiety at the 2-position of the benzothiazole ring has been shown to enhance activity compared to an oxadiazole moiety.[5]

For anticancer activity, the presence of a sulphonamide group has been found to be favorable.[8][9] Further modifications of the substituents at the 2- and 6-positions can be explored to optimize the biological activity and develop more potent therapeutic agents.

Conclusion

Substituted this compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial and anticancer activities, coupled with their synthetic accessibility, make them attractive targets for further investigation in drug discovery programs. Future research should focus on the synthesis of novel derivatives, comprehensive evaluation of their biological activities, and detailed studies of their mechanisms of action to unlock their full therapeutic potential.

References

Structure-Activity Relationship of 2,6-Dichlorobenzothiazole Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among these, analogs of 2,6-dichlorobenzothiazole are of significant interest due to the influence of the halogen substituents on the molecule's electronic properties and binding interactions with biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their anticancer potential. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant pathways and workflows to aid researchers and drug development professionals in the rational design of novel therapeutic agents based on this scaffold.

Quantitative Structure-Activity Relationship Data

The biological activity of 2,6-disubstituted benzothiazole analogs is highly dependent on the nature and position of the substituents on the benzothiazole ring and on the groups attached at the 2-position. The following tables summarize the in vitro anticancer activity of a series of these analogs against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 2,6-Disubstituted Benzothiazole Analogs

Compound IDR1 (at position 2)R2 (at position 6)Cancer Cell LineIC50 (µM)Reference
1a -NH-CO-(3,5-difluorophenyl)-ClMCF-7>100Oriental Journal of Chemistry
1b -NH-CO-(4-sulfamoylphenyl)-ClMCF-753.21±2.11Oriental Journal of Chemistry
1c -NH-CO-(4-cyclohexylphenyl)-ClMCF-748.33±1.54Oriental Journal of Chemistry
2a -NH-(4-nitrophenyl)-ClA549 (Lung)>100Novel 2-Aminobenzothiazole Derivatives...
2b -NH-(piperazinyl-4-nitrophenyl)-ClA549 (Lung)22.13Novel 2-Aminobenzothiazole Derivatives...
2c -NH-(piperazinyl-4-nitrophenyl)-ClMCF-7 (Breast)61.03Novel 2-Aminobenzothiazole Derivatives...
3a 2-(4-chlorophenyl)-aminoHEP-2 (Laryngeal)9.0±1.2Synthesis and Antitumor Evaluation...
3b 2-(4-chlorophenyl)-aminoMCF-7 (Breast)15.0±1.8Synthesis and Antitumor Evaluation...
3c 2-(3-fluorophenyl)-nitro--Synthesis and Antitumor Evaluation...
4a 2-(4-aminophenyl)-amino--Synthesis and Antitumor Evaluation...

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

SAR Observations: From the data presented, several key structure-activity relationships can be inferred:

  • Substitution at the 2-amino group: The nature of the substituent on the 2-amino group is critical for anticancer activity. For instance, the introduction of a piperazinyl-4-nitrophenyl group (compounds 2b and 2c ) significantly enhances cytotoxicity compared to a simple 4-nitrophenyl substituent (compound 2a ).[2]

  • Aryl substituents at the 2-position: The presence of substituted phenyl rings at the 2-position, as seen in compounds 3a and 3b , confers moderate anticancer activity. The position of substituents on this phenyl ring also influences potency, with a general trend of ortho > meta > para substitution for activity.[3]

  • Substitution at the 6-position: A chloro group at the 6-position is a common feature in many active analogs. The combination of a 6-chloro substituent with appropriate groups at the 2-position appears to be a favorable pattern for cytotoxicity.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation of SAR studies. Below are protocols for a key synthesis and a standard biological assay.

Synthesis of 2-Amino-6-chlorobenzothiazole

A common starting material for the synthesis of 2,6-disubstituted benzothiazole analogs is 2-amino-6-chlorobenzothiazole.

Materials:

  • 4-chloroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine

  • Glacial acetic acid

Procedure:

  • Dissolve 4-chloroaniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture to below 10°C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture for an additional 10 hours at room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the precipitate, wash with water, and then neutralize with a sodium bicarbonate solution.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-amino-6-chlorobenzothiazole.[4]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[5][6]

  • MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][7]

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Pathways and Workflows

Graphical representations of synthetic routes, biological pathways, and experimental workflows can greatly enhance the understanding of complex scientific data. The following diagrams were generated using Graphviz (DOT language).

General Synthetic Scheme for 2,6-Disubstituted Benzothiazole Analogs

G cluster_start Starting Materials cluster_core Core Synthesis cluster_diversification Diversification cluster_products Final Analogs 4-chloroaniline 4-chloroaniline 2_amino_6_chloro_BTZ 2-Amino-6-chlorobenzothiazole 4-chloroaniline->2_amino_6_chloro_BTZ AcOH KSCN_Br2 KSCN, Br2 Amide_Analogs 2-Amido-6-chlorobenzothiazoles 2_amino_6_chloro_BTZ->Amide_Analogs Sulfonamide_Analogs 2-Sulfonamido-6-chlorobenzothiazoles 2_amino_6_chloro_BTZ->Sulfonamide_Analogs 2_Aryl_Analogs 2-Aryl-6-chlorobenzothiazoles 2_amino_6_chloro_BTZ->2_Aryl_Analogs Acyl_Chlorides R-COCl Sulfonyl_Chlorides R-SO2Cl Aromatic_Amines Ar-NH2

Caption: Synthetic route to 2,6-disubstituted benzothiazole analogs.

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 BTZ_analog Benzothiazole Analog BTZ_analog->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Inhibition of the EGFR signaling pathway by benzothiazole analogs.

In Vitro Anticancer Screening Workflow

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_dose_response Dose-Response cluster_sar SAR Analysis synthesis Synthesize Analog Library cell_culture Culture Cancer Cell Lines synthesis->cell_culture mtt_assay Perform MTT Assay (Single High Dose) cell_culture->mtt_assay activity_check Identify Active Compounds mtt_assay->activity_check activity_check->synthesis Inactive dose_mtt MTT Assay (Concentration Gradient) activity_check->dose_mtt Active ic50 Calculate IC50 Values dose_mtt->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis

Caption: Workflow for in vitro anticancer screening of benzothiazole analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship data, though primarily from closely related 2-amino-6-chloro and other 2,6-disubstituted analogs, clearly indicates that modifications at the 2-position are crucial for modulating cytotoxic potency. The presence of a chlorine atom at the 6-position is a recurring motif in many active compounds. Future work should focus on the systematic synthesis and evaluation of a broader range of analogs built upon the this compound core to further elucidate the SAR and identify lead candidates with improved efficacy and selectivity. The experimental protocols and visualized workflows provided in this guide offer a robust framework for researchers to undertake such investigations.

References

A Technical Guide to In Silico Modeling and Docking Studies of 2,6-Dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzothiazole and its derivatives represent a critical scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The compound 2,6-Dichlorobenzothiazole, a member of this versatile class, holds significant potential for therapeutic applications. This technical whitepaper provides an in-depth guide to the application of in silico modeling and molecular docking studies for the evaluation of this compound. It covers the foundational principles of computational drug design, details specific experimental and computational protocols, presents data in a structured format, and visualizes complex workflows and pathways to facilitate a comprehensive understanding for researchers in the field of drug discovery.

Introduction to In Silico Drug Design and Benzothiazoles

The process of bringing a new drug to market is notoriously time-consuming and expensive.[4] In silico or computer-aided drug design (CADD) has emerged as an indispensable tool to mitigate these challenges, enabling rapid screening of large compound libraries, prediction of biological activity, and optimization of lead candidates.[4][5] These computational methods can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).[4][6]

The benzothiazole nucleus is a prominent heterocyclic scaffold known for its diverse pharmacological activities.[1][2] The presence of chlorine atoms at the 2 and 6 positions of the benzothiazole ring in this compound is expected to modulate its physicochemical properties and biological activity, making it a compound of interest for further investigation.[7] Structure-based methods, such as molecular docking, are particularly valuable as they simulate the interaction between a small molecule (ligand) and its macromolecular target (receptor) at an atomic level.[8][9] This allows for the elucidation of binding modes and the prediction of binding affinity, which are crucial for rational drug design.[10]

Core In Silico Techniques
  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site and estimates the strength of the interaction, often expressed as a binding energy or docking score.[9][10][11] It is a cornerstone of structure-based drug design.[10]

  • Pharmacophore Modeling: This ligand-based method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to exhibit a specific biological activity.[1][12]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the biological activities of a set of compounds with their physicochemical properties or structural features, enabling the prediction of activity for novel molecules.[1]

  • ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, helping to identify potential liabilities early in the discovery process.[13][14]

Potential Biological Targets and Signaling Pathways

Benzothiazole derivatives have been shown to interact with a variety of biological targets. Based on studies of analogous compounds, potential protein targets for this compound could include:

  • Dihydrofolate Reductase (DHFR): An established target for antimicrobial and antimalarial agents.[12][15]

  • Protein Kinases: Such as p56lck and PI3Kα, which are critical in cell signaling pathways related to inflammation and cancer.[1][16][17]

  • Bacterial and Fungal Enzymes: Benzothiazoles have demonstrated broad-spectrum antimicrobial activity, suggesting interaction with various essential microbial enzymes.[7][18]

To illustrate the context of kinase inhibition, the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation, is a relevant example. Inhibition of PI3Kα by a compound like this compound could block downstream signaling, leading to apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Survival & Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibitor This compound Inhibitor->PI3K Inhibition

Simplified PI3K/Akt Signaling Pathway.

Methodologies and Protocols

This section provides detailed protocols for the key in silico experiments. The following workflows represent standard procedures in computational drug discovery.

General In Silico Drug Discovery Workflow

The overall process integrates various computational techniques to move from a target to a potential lead compound.

CADD_Workflow cluster_start Phase 1: Target & Ligand Preparation cluster_analysis Phase 2: Computational Analysis cluster_evaluation Phase 3: Evaluation & Optimization TargetID Target Identification (e.g., PI3Kα) GetProtein Retrieve Protein Structure (PDB) TargetID->GetProtein PrepProtein Prepare Protein (Add H, Remove Water) GetProtein->PrepProtein Docking Molecular Docking PrepProtein->Docking GetLigand Obtain Ligand Structure (this compound) PrepLigand Prepare Ligand (3D Conversion, Minimize Energy) GetLigand->PrepLigand PrepLigand->Docking ADMET ADMET Prediction PrepLigand->ADMET Analyze Analyze Docking Pose & Binding Energy Docking->Analyze Filter Filter based on ADMET & Drug-Likeness ADMET->Filter Analyze->Filter LeadOpt Lead Optimization Filter->LeadOpt

General Workflow for In Silico Drug Discovery.
Experimental Protocol: Molecular Docking

Molecular docking is a multi-step process requiring careful preparation of both the protein and the ligand.[11] Software such as AutoDock, GOLD, and Glide are commonly used for this purpose.[19]

  • Protein Preparation:

    • Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, a structure of human PI3Kα.

    • Cleaning: Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands using software like PyMOL or Chimera.

    • Protonation: Add polar hydrogen atoms and assign appropriate atom types and charges using a force field (e.g., CHARMm). This step is crucial for correct ionization states and hydrogen bonding.

    • Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure using software like MarvinSketch or ChemDraw.

    • Protonation and Charges: Add hydrogens and assign appropriate partial charges (e.g., Gasteiger charges).

    • Energy Minimization: Minimize the energy of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Docking Simulation:

    • Grid Box Definition: Define a grid box that encompasses the active site of the protein. The dimensions should be large enough to allow the ligand to rotate and translate freely.

    • Execution: Run the docking simulation. The search algorithm (e.g., a genetic algorithm in AutoDock) will explore various conformations and orientations ("poses") of the ligand within the active site.[8]

    • Scoring: Each pose is evaluated by a scoring function, which estimates the binding free energy. The poses are then ranked based on these scores.[19]

  • Analysis of Results:

    • Binding Affinity: Examine the predicted binding energy (e.g., in kcal/mol) for the top-ranked poses. More negative values typically indicate stronger binding.

    • Interaction Analysis: Visualize the best-scoring pose in the protein's active site. Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues.

Docking_Workflow cluster_protein Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB PDB Structure CleanP Clean Structure (Remove H2O) PDB->CleanP AddH_P Add Hydrogens & Charges CleanP->AddH_P DefineGrid Define Grid Box (Active Site) AddH_P->DefineGrid SMILES 2D Structure Convert3D Convert to 3D SMILES->Convert3D AddH_L Add Hydrogens & Minimize Convert3D->AddH_L AddH_L->DefineGrid RunDocking Run Docking (e.g., AutoDock) DefineGrid->RunDocking Analyze Analyze Results: - Binding Energy - Interactions RunDocking->Analyze

Workflow for a Molecular Docking Experiment.

Data Presentation and Interpretation

Quantitative data from in silico studies should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Predicted Docking Results for this compound

This table presents hypothetical docking results against potential protein targets. Lower binding affinity values suggest more favorable binding.

Target ProteinPDB IDBinding Affinity (kcal/mol)H-BondsKey Interacting Residues
PI3Kα (Human)4JPS-7.81Val851, Lys802, Asp933
DHFR (E. coli)3TYE-6.92Ile50, Asp27, Phe31
p56lck (Human)1QPC-7.20Leu273, Val281, Ala390
Table 2: Predicted ADMET and Physicochemical Properties

This table summarizes key properties of this compound, evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five.

PropertyValueLipinski's Rule of Five CriteriaCompliance
Molecular FormulaC₇H₃Cl₂NS--
Molecular Weight204.08 g/mol ≤ 500Yes
LogP (Consensus)3.25≤ 5Yes
H-Bond Donors0≤ 5Yes
H-Bond Acceptors2≤ 10Yes
Molar Refractivity48.5 cm³40 - 130Yes
Caco-2 Permeability (logPapp)-5.1 cm/s> -5.15 (High)Yes (Predicted High)
Lipinski Violations 0 ≤ 1 Yes

Data calculated using publicly available cheminformatics tools.

Table 3: Hypothetical Pharmacophore Model Features for Benzothiazole Analogs

This table outlines the key chemical features that could be derived from a pharmacophore modeling study of active benzothiazole derivatives targeting a specific protein.

Feature IDFeature TypeLocation/VectorImportance
HBA1Hydrogen Bond AcceptorThiazole NitrogenHigh
AROM1Aromatic RingBenzene RingHigh
AROM2Aromatic RingPhenyl substituent at C2Medium
HYD1HydrophobicDichloro-substitutionHigh

Conclusion and Future Directions

In silico modeling and docking studies provide a powerful, cost-effective framework for evaluating the therapeutic potential of this compound. The computational protocols and data presented in this guide demonstrate that the molecule possesses favorable drug-like properties and is predicted to interact strongly with several key biological targets implicated in cancer and infectious diseases.

The logical next steps for advancing this research include:

  • Synthesis and In Vitro Validation: Synthesize this compound and its derivatives to experimentally validate the computational predictions. This includes performing enzyme inhibition assays against the predicted targets (e.g., PI3Kα, DHFR) and testing for antimicrobial or anticancer activity in cell-based assays.

  • Lead Optimization: Based on the initial docking poses and experimental results, design and synthesize new analogs with modifications aimed at improving potency, selectivity, and ADMET properties.

  • Advanced Simulations: Employ more computationally intensive methods, such as molecular dynamics (MD) simulations, to study the stability of the ligand-protein complex over time and to obtain more accurate binding free energy calculations.

By integrating these computational and experimental approaches, the full therapeutic potential of the this compound scaffold can be systematically explored and developed.

References

Spectroscopic characterization (NMR, IR, Mass Spec) of 2,6-Dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6-dichlorobenzothiazole, a key intermediate in the synthesis of various organic compounds, including agrochemicals, dyes, and pharmaceuticals. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the atoms is provided for reference in the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

ParameterValue
Molecular FormulaC₇H₃Cl₂NS
Molecular Weight204.08 g/mol
Ionization ModeElectron Ionization (EI)
Major Fragments (m/z) Relative Intensity
203, 205, 207Molecular ion cluster (M⁺)
168[M-Cl]⁺
133[M-2Cl]⁺ or [C₇H₃NS]⁺
108[C₆H₄S]⁺

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000WeakAromatic C-H stretch
~1600-1585MediumC=C aromatic ring stretch
~1500-1400MediumC=C aromatic ring stretch
~1450MediumC=N stretch (thiazole ring)
~850-800StrongC-Cl stretch
~800-600StrongC-H out-of-plane bend

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.3.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2Doublet1HH-4
~7.8-8.0Doublet1HH-7
~7.4-7.6Doublet of Doublets1HH-5

Solvent: CDCl₃ or DMSO-d₆

2.3.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~155-160C-2
~150-155C-7a
~135-140C-3a
~130-135C-6
~125-130C-4
~120-125C-5
~115-120C-7

Solvent: CDCl₃ or DMSO-d₆

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject 1 µL of the sample solution into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program to separate the analyte from any impurities. A typical program might be: initial temperature of 50°C, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Ionization: The eluting compound is introduced into the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of an empty sample holder should be collected first.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse program (e.g., a 30° or 90° pulse).

    • Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow start Sample of this compound ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy start->nmr data_analysis Data Analysis and Interpretation ms->data_analysis Molecular Weight & Fragmentation Pattern ir->data_analysis Functional Groups h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr h_nmr->data_analysis Proton Environment c_nmr->data_analysis Carbon Skeleton structure_elucidation Structure Confirmation data_analysis->structure_elucidation

Caption: Workflow for Spectroscopic Characterization.

References

Potential therapeutic targets of 2,6-Dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of 2,6-Disubstituted Benzothiazoles

Disclaimer: Direct therapeutic applications and specific biological targets for 2,6-Dichlorobenzothiazole are not extensively documented in publicly available research. This guide, therefore, focuses on the broader class of 2,6-disubstituted benzothiazole derivatives, for which a significant body of research exists, to provide a comprehensive overview of potential therapeutic targets and mechanisms of action relevant to this chemical scaffold.

Introduction

The benzothiazole ring system is a privileged bicyclic heterocyclic scaffold that is a cornerstone in medicinal chemistry. Its derivatives have been reported to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The substitution pattern on the benzothiazole core, particularly at the 2- and 6-positions, plays a crucial role in modulating the biological activity and target specificity of these compounds. This technical guide provides an in-depth exploration of the key therapeutic targets that are modulated by 2,6-disubstituted benzothiazole derivatives, with a focus on their applications in oncology and the treatment of neurodegenerative diseases. For each target, we will review the mechanism of action, present quantitative data on inhibitory activities, detail relevant experimental protocols, and provide visualizations of the associated signaling pathways and experimental workflows.

Therapeutic Area 1: Oncology

Benzothiazole derivatives have shown significant promise as anticancer agents by targeting various enzymes and signaling pathways that are critical for tumor growth, proliferation, and survival.[3][4]

Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Several isoforms, particularly the tumor-associated hCA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, survival, and metastasis. Inhibition of these isoforms is a validated strategy in anticancer drug development.[6][7]

A range of benzothiazole derivatives, particularly those bearing a sulfonamide group at the 6-position, have been investigated as potent inhibitors of various human carbonic anhydrase (hCA) isoforms.[5]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

Compound TypehCA I (Ki, µM)hCA II (Ki, µM)hCA V (Ki, µM)hCA XIII (Ki, µM)Reference
Amino acid-benzothiazole conjugatesWeak (micromolar)Weak (micromolar)2.9 - 88.1Weak (micromolar)[5]
Pyrazolobenzothiazine scaffolds>10084.6->100[6]

Note: Data represents a range of reported values for different derivatives within the specified class.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This method measures the inhibition of the CA-catalyzed CO₂ hydration reaction.[5][6]

  • Enzyme and Inhibitor Preparation: Recombinant human CA isozymes (hCA I, II, IX, XII) are used. Inhibitor stock solutions are prepared in DMSO.

  • Assay Buffer: A 10 mM HEPES buffer (pH 7.5) containing 0.1 M NaClO₄ is typically used.

  • Reaction Monitoring: The assay is performed using a stopped-flow instrument. The enzyme-catalyzed CO₂ hydration is monitored by observing the change in pH using a colorimetric indicator (e.g., p-nitrophenol) at a specific wavelength.

  • Procedure: a. The enzyme and inhibitor are pre-incubated in the assay buffer for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C). b. A CO₂-saturated solution (substrate) is rapidly mixed with the enzyme/inhibitor solution. c. The initial velocity of the reaction is measured by monitoring the absorbance change over time.

  • Data Analysis: The initial rates are used to calculate the percentage of inhibition for each inhibitor concentration. The inhibition constants (Ki) are then determined by fitting the data to the appropriate inhibition model using non-linear regression analysis.[6]

G cluster_outside Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_inside Intracellular Space CO2_out CO₂ CAIX CA IX / XII CO2_out->CAIX H2O_out H₂O H2O_out->CAIX HCO3_out HCO₃⁻ H_out H⁺ Proliferation Tumor Proliferation & Survival H_out->Proliferation Promotes CAIX->HCO3_out CAIX->H_out CO2_in CO₂ H2O_in H₂O HCO3_in HCO₃⁻ H_in H⁺ Benzothiazole 2,6-Disubstituted Benzothiazole (e.g., Sulfonamide) Benzothiazole->CAIX Inhibition G RAS RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzothiazole 2,6-Disubstituted Benzothiazole Benzothiazole->BRAF Inhibition G cluster_workflow Ellman's Assay Workflow AChE AChE Enzyme Thiocholine Thiocholine AChE->Thiocholine hydrolyzes Inhibitor Benzothiazole Inhibitor Inhibitor->AChE Inhibits ATCI Acetylthiocholine (Substrate) ATCI->Thiocholine DTNB DTNB TNB TNB (Yellow) DTNB->TNB Thiocholine->TNB reacts with Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB DOPAL DOPAL MAOB->DOPAL ROS Reactive Oxygen Species (Oxidative Stress) MAOB->ROS produces Neurodegeneration Neurodegeneration ROS->Neurodegeneration Benzothiazole 2,6-Disubstituted Benzothiazole Benzothiazole->MAOB Inhibition

References

The Synthetic Landscape and Biological Frontiers of Dichlorinated Benzothiazoles: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a recurring motif in pharmacologically active compounds, continues to be a focal point in medicinal chemistry. The introduction of dichloro-substituents onto this privileged structure has been shown to significantly modulate its physicochemical properties and biological activity, leading to the discovery of potent antimicrobial and anticancer agents. This technical guide provides a comprehensive review of the synthesis and diverse applications of dichlorinated benzothiazoles, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development in this promising area.

Synthesis of Dichlorinated Benzothiazoles: A Comparative Overview

The synthesis of dichlorinated benzothiazoles can be broadly categorized into two main approaches: the cyclization of pre-chlorinated anilines and the direct chlorination of a benzothiazole core. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the benzene ring.

One of the most common methods for constructing the benzothiazole ring is the reaction of a substituted 2-aminothiophenol with a one-carbon electrophile, or the reaction of a substituted aniline with a thiocyanate source in the presence of an oxidizing agent. For dichlorinated benzothiazoles, this typically involves starting with a dichloroaniline.

A notable example is the synthesis of 2-amino-5,6-dichlorobenzothiazole from 3,4-dichloroaniline. A one-pot method utilizing an acidic ionic liquid as both the solvent and catalyst has been reported to provide high yields.[1] The reaction proceeds by treating 3,4-dichloroaniline with ammonium thiocyanate and N-bromosuccinimide at elevated temperatures.[1]

Another prevalent strategy involves the direct chlorination of a pre-formed benzothiazole ring system. For instance, 2,7-dichlorobenzothiazole can be synthesized from 7-chlorobenzo[d]thiazole-2(3H)-thione by reaction with sulfuryl chloride.[2] This method has been reported to yield the desired product in high purity.[2]

The following table summarizes various synthetic routes to different dichlorinated benzothiazole isomers, highlighting the starting materials, key reagents, and reported yields.

Target CompoundStarting MaterialKey Reagents/ConditionsYield (%)Reference
2-Amino-5,6-dichlorobenzothiazole3,4-DichloroanilineAmmonium thiocyanate, N-bromosuccinimide, acidic ionic liquid, 80-110 °C87-90[1]
2,7-Dichlorobenzothiazole7-Chlorobenzo[d]thiazole-2(3H)-thioneSulfuryl chloride, 20-25 °CNot Specified[2]
2,6-Dichlorobenzothiazole2-Amino-6-chlorobenzothiazoleDiazotization followed by Sandmeyer reactionNot Specified
6-Chloro-2-phenylbenzo[d]thiazoleThis compoundArylboronic acid, Microwave-promoted Suzuki-Miyaura couplingNot Specified[3]

Logical Workflow for the Synthesis of Dichlorinated Benzothiazoles:

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products Start_Aniline Dichloroaniline Method_Cyclization Cyclization with Thiocyanate Source Start_Aniline->Method_Cyclization Start_Benzothiazole Monochloro-benzothiazole Method_Chlorination Direct Chlorination Start_Benzothiazole->Method_Chlorination Product_Amino 2-Amino-dichlorobenzothiazole Method_Cyclization->Product_Amino Product_General Dichlorobenzothiazole Derivative Method_Chlorination->Product_General

General synthetic strategies for dichlorinated benzothiazoles.

Applications of Dichlorinated Benzothiazoles in Drug Discovery

The incorporation of two chlorine atoms on the benzothiazole scaffold has a profound impact on its biological activity, often enhancing its potency against various pharmacological targets. The primary areas of investigation for these compounds are in anticancer and antimicrobial drug discovery.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of dichlorinated benzothiazole derivatives against a range of cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][5][6]

For instance, certain benzothiazole derivatives have been shown to induce apoptosis via the mitochondrial pathway.[7] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and the subsequent activation of caspases.[7]

The following table presents a selection of dichlorinated benzothiazole derivatives and their reported IC50 values against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Trichloro-substituted benzothiazole-triazole hybridTriple-negative breast cancer30.49[8]
Benzothiazole-2-thiol derivative (XC-591)Mouse mammary tumor (4T1)1.2 ± 0.3[9]
Benzothiazole-2-thiol derivative (XC-591)Mouse colon carcinoma (CT26)4.3 ± 0.8[9]
Chlorobenzyl indole semicarbazide benzothiazoleColon cancer (HT-29)0.024[10]
Chlorobenzyl indole semicarbazide benzothiazoleLung cancer (H460)0.29[10]

Signaling Pathway for Anticancer Activity of a Benzothiazole Derivative:

Anticancer_Pathway Benzothiazole\nDerivative Benzothiazole Derivative p53 p53 Activation Benzothiazole\nDerivative->p53 Bcl2_Family Modulation of Bcl-2 Family Proteins p53->Bcl2_Family Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compounds Prepare Serial Dilutions of Compounds Inoculation Inoculate Microtiter Plate Prep_Compounds->Inoculation Prep_Inoculum Prepare Microbial Inoculum Prep_Inoculum->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Read Visual Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for 2-Aryl-6-Chlorobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-aryl-6-chlorobenzothiazole derivatives using the Suzuki-Miyaura cross-coupling reaction. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to its diverse biological activities, including potential as antimicrobial agents and modulators of key signaling pathways.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. The introduction of an aryl group at the 2-position through the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the exploration of a vast chemical space, enabling the fine-tuning of biological activity. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.

This document outlines optimized protocols for the synthesis of 2-aryl-6-chlorobenzothiazoles, providing a summary of reaction conditions, a detailed experimental procedure, and an overview of relevant biological signaling pathways.

Data Presentation: Suzuki-Miyaura Reaction Conditions

The successful synthesis of 2-aryl-6-chlorobenzothiazoles via Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of related benzothiazole substrates, which can serve as a starting point for optimization.

EntryHalide SubstrateAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-6-aminobenzothiazole4-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O953168[1]
22-Bromo-6-aminobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF/H₂O953164[1][2]
32-Chloro-4-bromobenzothiazolePhenylboronic acidPd(OAc)₂ (2)-K₂CO₃Dioxane/H₂O1001280-90[3]
42-Chloro-4-bromobenzothiazole3-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane110875-85[3]

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling reaction to synthesize 2-aryl-6-chlorobenzothiazoles. The starting material, 2-bromo-6-chlorobenzothiazole or 2,6-dichlorobenzothiazole, can be synthesized from 4-chloroaniline through established methods.

Materials:

  • 2-Bromo-6-chlorobenzothiazole (or this compound) (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol) or Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, degassed) or Toluene/Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-6-chlorobenzothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-6-chlorobenzothiazole.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine Reactants: - 2-Halo-6-chlorobenzothiazole - Arylboronic Acid - Palladium Catalyst - Base B Establish Inert Atmosphere (Argon or Nitrogen) A->B 1 C Add Degassed Solvent B->C 2 D Heat and Stir C->D 3 E Monitor Reaction Progress (TLC / LC-MS) D->E 4 F Cool to Room Temperature E->F 5 G Aqueous Workup (EtOAc, H₂O, Brine) F->G 6 H Dry and Concentrate G->H 7 I Purify by Column Chromatography H->I 8 J 2-Aryl-6-chlorobenzothiazole I->J 9

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 2-aryl-6-chlorobenzothiazole.

Signaling Pathways

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

2-Arylbenzothiazoles have been identified as agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, immune responses, and cellular differentiation.[4][5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis Ligand 2-Aryl-6-chlorobenzothiazole AhR_complex AhR-Hsp90-XAP2-p23 Complex Ligand->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation ARNT ARNT AhR_active->ARNT Translocates to Nucleus & Dimerizes AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Protein Protein (e.g., Cytochrome P450 enzymes) mRNA->Protein Translation

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2-arylbenzothiazoles.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Certain benzothiazole derivatives have been developed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), a critical signaling pathway often dysregulated in cancer, promoting cell growth, proliferation, and survival.[6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation Inhibits (when unphosphorylated) Inhibitor 2-Aryl-6-chlorobenzothiazole (Derivative) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-arylbenzothiazole derivatives.

References

Application Notes and Protocols: One-Pot Synthesis of 2-Amino-5,6-dichlorobenzothiazole Using Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5,6-dichlorobenzothiazole is a crucial scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. Traditional synthetic routes often involve multi-step processes, hazardous solvents, and harsh reaction conditions. This application note details a highly efficient, one-pot synthesis of 2-amino-5,6-dichlorobenzothiazole utilizing acidic ionic liquids. This method offers significant advantages, including simplified operational procedures, high yields, and adherence to green chemistry principles by employing recyclable ionic liquids that act as both solvent and catalyst.

Ionic liquids (ILs) are increasingly recognized as environmentally benign alternatives to volatile organic compounds in chemical synthesis.[1][2] Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them excellent media for a variety of chemical transformations.[3] In the synthesis of benzothiazole derivatives, ionic liquids have been shown to enhance reaction rates and improve yields.[1][2] This protocol leverages an acidic ionic liquid to facilitate the one-pot reaction between 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide (NBS).[4]

Reaction Principle

The synthesis proceeds via a one-pot reaction where 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide are reacted in an acidic ionic liquid.[4] The ionic liquid serves a dual role as a solvent and a catalyst, promoting the efficient conversion of the reactants to the desired 2-amino-5,6-dichlorobenzothiazole product.[4] This approach simplifies the overall process, reduces waste, and allows for the potential recycling of the ionic liquid.[4]

Data Presentation

The following table summarizes the key quantitative data for the one-pot synthesis of 2-amino-5,6-dichlorobenzothiazole in an acidic ionic liquid.

ParameterValue/Range
Reactants 3,4-dichloroaniline, Ammonium Thiocyanate, N-bromosuccinimide
Solvent/Catalyst Acidic Ionic Liquid (e.g., with HSO₄⁻, CH₃COO⁻, CF₃SO₃⁻, or AlCl₄⁻ anions)[4]
Molar Ratio (3,4-dichloroaniline : NH₄SCN : NBS) 1 : 1-1.5 : 1-1.5[4]
Reaction Temperature 10 - 130 °C (Optimal: 80 - 110 °C)[4]
Reaction Monitoring Thin Layer Chromatography (TLC)[2]
Product 2-amino-5,6-dichlorobenzothiazole

Experimental Protocol

This protocol is based on the methodology described in patent CN101857579A.[4]

Materials:

  • 3,4-dichloroaniline

  • Ammonium thiocyanate (NH₄SCN)

  • N-bromosuccinimide (NBS)

  • Acidic Ionic Liquid (e.g., a formulation with an acidic anion such as HSO₄⁻)[4]

  • Ethyl acetate

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, add the acidic ionic liquid.

  • Addition of Reactants: To the ionic liquid, add 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide in a molar ratio of 1:1.2:1.2.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Add deionized water and ethyl acetate to the reaction mixture and transfer to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Separation: Collect the organic layer. The ionic liquid will remain in the aqueous layer and can be recovered for reuse.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and deionized water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

  • Characterization: The final product, 2-amino-5,6-dichlorobenzothiazole, can be characterized by standard analytical techniques such as NMR, IR, and Mass Spectrometry.[1][2]

Visualizations

Logical Workflow of the Synthesis

One-Pot Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3,4-dichloroaniline E One-Pot Reaction (80-110 °C) A->E B Ammonium Thiocyanate B->E C N-bromosuccinimide C->E D Acidic Ionic Liquid D->E F Extraction with Ethyl Acetate/Water E->F G Separation of Organic Layer F->G H Washing G->H I Drying H->I J Purification (Column Chromatography) I->J K 2-amino-5,6-dichlorobenzothiazole J->K

Caption: Workflow for the one-pot synthesis.

Proposed Reaction Pathway

Proposed Reaction Pathway A 3,4-dichloroaniline E Electrophilic Thiocyanation of Aniline Ring A->E B Ammonium Thiocyanate D In-situ formation of thiocyanating agent B->D C N-bromosuccinimide C->D D->E + Acidic Ionic Liquid Catalyst F Intramolecular Cyclization E->F G 2-amino-5,6-dichlorobenzothiazole F->G

Caption: Proposed reaction mechanism.

References

Application Note: HPLC Method for Purity Analysis of 2,6-Dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichlorobenzothiazole is a heterocyclic compound of interest in the chemical and pharmaceutical industries. As with any active pharmaceutical ingredient or key intermediate, ensuring its purity is critical for safety and efficacy. This application note describes a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of this compound and the separation of its potential process-related impurities and degradation products. The method is designed to be stability-indicating, capable of resolving the main component from its potential degradation products.

Experimental

A reversed-phase HPLC method was developed to provide a reliable analytical procedure for determining the purity of this compound.

Instrumentation and Consumables

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column compartment, and a UV detector.

  • Chromatography Data System (CDS): Suitable for data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade phosphoric acid.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Summary

The developed method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

Validation ParameterResult
Specificity The method is specific for this compound. No interference was observed from the blank or potential impurities at the retention time of the main peak.
Linearity The method was found to be linear over a concentration range of 10-150 µg/mL with a correlation coefficient (r²) > 0.999.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability < 1.0%, Intermediate Precision < 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Robustness The method was found to be robust with respect to minor changes in flow rate, column temperature, and mobile phase composition.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The degradation products were well-resolved from the parent peak, confirming the method's stability-indicating capability.

Stress Condition% Degradation
Acid (0.1 N HCl, 60°C, 4h) ~15%
Base (0.1 N NaOH, 60°C, 2h) ~20%
Oxidative (3% H₂O₂, RT, 24h) ~10%
Thermal (80°C, 48h) ~5%
Photolytic (ICH Q1B) ~8%

The developed RP-HPLC method is simple, specific, accurate, and precise for the determination of the purity of this compound. The method is also stability-indicating and can be used for routine quality control analysis and stability studies.

Protocol: Purity Determination of this compound by HPLC

1.0 Objective

To provide a detailed procedure for the determination of the purity of this compound by reverse-phase HPLC.

2.0 Scope

This protocol is applicable to the analysis of this compound raw material and in-process samples.

3.0 Materials and Equipment

  • This compound Reference Standard and Sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (AR Grade)

  • HPLC system with UV detector

  • C18 column (4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks (100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

4.0 Chromatographic Conditions

Refer to the Chromatographic Conditions table in the Application Note above.

5.0 Procedure

5.1 Preparation of Mobile Phase

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Degas both mobile phases before use.

5.2 Preparation of Diluent

  • Mix acetonitrile and water in a 50:50 ratio.

5.3 Preparation of Standard Solution (100 µg/mL)

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5.4 Preparation of Sample Solution (100 µg/mL)

  • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 5.3.2 to 5.3.5.

5.5 System Suitability

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Make five replicate injections of the standard solution.

  • The system is suitable for use if the following criteria are met:

    • Tailing Factor: Not more than 2.0

    • Theoretical Plates: Not less than 2000

    • % RSD for peak area: Not more than 2.0%

5.6 Analysis

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

6.0 Calculation

Calculate the purity of the this compound sample using the following formula:

Where:

  • Area_sample: Peak area of this compound in the sample solution.

  • Area_standard: Average peak area of this compound in the standard solution.

  • Conc_standard: Concentration of the standard solution (µg/mL).

  • Conc_sample: Concentration of the sample solution (µg/mL).

  • Purity_standard: Purity of the reference standard (%).

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties (Analyte: this compound) start->lit_review initial_method Initial Method Scouting (Column, Mobile Phase, Detector) lit_review->initial_method optimization Method Optimization (Gradient, Flow Rate, Temperature) initial_method->optimization optimization->initial_method Re-scout if needed system_suitability Define System Suitability Criteria optimization->system_suitability validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) system_suitability->validation forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) validation->forced_degradation final_protocol Finalize Protocol & Application Note validation->final_protocol If successful stability_indicating Confirm Stability-Indicating Method forced_degradation->stability_indicating stability_indicating->optimization Re-optimize if peaks co-elute stability_indicating->final_protocol end End: Routine Analysis final_protocol->end

Caption: Workflow for HPLC Method Development and Validation.

Sample_Analysis_Protocol prep_mobile_phase 1. Prepare Mobile Phases A and B system_setup 3. Equilibrate HPLC System prep_mobile_phase->system_setup prep_solutions 2. Prepare Standard and Sample Solutions (100 µg/mL) inject_samples 5. Inject Blank, Standard, and Sample prep_solutions->inject_samples system_suitability 4. Perform System Suitability Test (SST) system_setup->system_suitability system_suitability->inject_samples If SST passes data_acquisition 6. Acquire Chromatographic Data inject_samples->data_acquisition data_processing 7. Process Data and Calculate Purity data_acquisition->data_processing report 8. Generate Report data_processing->report

Caption: Protocol for the HPLC analysis of this compound.

Application Notes and Protocols for In Vitro Anticancer Activity Assay of 2,6-Dichlorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the in vitro anticancer potential of novel 2,6-dichlorobenzothiazole derivatives. The protocols detailed below outline key assays to determine cytotoxicity, induction of apoptosis, effects on cell cycle progression, and impact on relevant signaling pathways.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1][2] The 2,6-disubstituted benzothiazole scaffold, in particular, has been identified as a promising pharmacophore for the development of novel therapeutic agents.[3][4] These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell proliferation and survival.[5][6][7] This document provides detailed protocols for a panel of in vitro assays to systematically evaluate the anticancer efficacy of newly synthesized this compound derivatives.

Data Presentation

The quantitative results from the following experimental protocols should be summarized for clear comparison.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)¹% Apoptotic Cells (at IC₅₀)²% Cell Cycle Arrest (Phase at IC₅₀)³
Derivative 1MCF-7
Derivative 2MCF-7
......
Derivative 1HeLa
Derivative 2HeLa
......
Derivative 1MG63
Derivative 2MG63
......
DoxorubicinMCF-7
(Control)HeLa
MG63

¹IC₅₀ values to be determined by MTT or SRB assay after 48-hour exposure. ²Percentage of early and late apoptotic cells to be determined by Annexin V-FITC/PI staining and flow cytometry. ³Percentage of cells in the arrested phase (e.g., G1, S, or G2/M) to be determined by propidium iodide staining and flow cytometry.

Experimental Protocols

Cell Viability Assays

Two common and reliable methods for assessing cell viability and cytotoxicity are the MTT and SRB assays.

1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, MG63)[3]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Prepare serial dilutions of the this compound derivatives in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48 hours.[3]

  • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[9]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

1.2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[10][11]

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[10]

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.[10]

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[10]

  • Dissolve the bound dye by adding 200 µL of 10 mM Tris-base solution to each well.[10]

  • Measure the absorbance at 565 nm.[10]

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptotic cells.[12][13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the IC₅₀ concentration of the test compounds for 24-48 hours.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the cells by flow cytometry within one hour.[12] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[12][13]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle.[15][16][17][18]

Materials:

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the IC₅₀ concentration of the test compounds for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing.[15][18]

  • Incubate the fixed cells for at least 30 minutes on ice.[15]

  • Wash the cells twice with PBS to remove the ethanol.[15]

  • Resuspend the cell pellet in 500 µL of PI staining solution.[15]

  • Incubate for 30 minutes at room temperature in the dark.[15]

  • Analyze the DNA content by flow cytometry.[15]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of the compounds on key signaling proteins.[19][20][21][22][23]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, Bax, Bcl-2, caspases, EGFR, p-Akt, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells in ice-cold lysis buffer.[20]

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.[23]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[23]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[21]

  • Incubate the membrane with the primary antibody overnight at 4°C.[20]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualization of Methodologies and Pathways

experimental_workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis synthesis This compound Derivatives mtt MTT Assay synthesis->mtt srb SRB Assay synthesis->srb ic50 Determine IC₅₀ mtt->ic50 srb->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot ic50->western_blot data_analysis Quantitative Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis signaling_pathway cluster_stimulus External/Internal Stimulus cluster_pathways Potential Signaling Pathways cluster_cellular_response Cellular Response stimulus This compound Derivative egfr EGFR stimulus->egfr pi3k PI3K/Akt/mTOR stimulus->pi3k mapk ERK/MAPK stimulus->mapk jak_stat JAK/STAT stimulus->jak_stat p53 p53 Activation stimulus->p53 proliferation Inhibition of Proliferation egfr->proliferation pi3k->proliferation mapk->proliferation jak_stat->proliferation apoptosis Induction of Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest

References

Application Notes and Protocols for Obtaining Single Crystals of 2,6-Dichlorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for obtaining single crystals of 2,6-Dichlorobenzothiazole and its derivatives, suitable for X-ray crystallography and other applications requiring high-purity crystalline materials. The protocols are based on established crystallization techniques for small organic molecules and specific examples found in the literature for structurally related benzothiazole derivatives.

Introduction to Crystallization of Benzothiazole Derivatives

Benzothiazole and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1] Obtaining high-quality single crystals is crucial for unambiguous structural elucidation by X-ray diffraction, which provides vital information on molecular conformation, stereochemistry, and intermolecular interactions.[2] The principles of crystallization for these compounds rely on creating a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice. Key factors influencing crystal growth include the choice of solvent, temperature, concentration, and the rate of solvent removal or cooling.

Key Crystallization Techniques

The most common and effective techniques for growing single crystals of small organic molecules like this compound derivatives are Slow Evaporation, Vapor Diffusion, and Slow Cooling.

2.1. Slow Evaporation

This is the simplest method for growing single crystals.[3][4] A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

2.2. Vapor Diffusion

Vapor diffusion is a highly effective technique, especially when only small amounts of the compound are available. It involves dissolving the compound in a "good" solvent and placing it in a sealed container with a "poor" solvent (anti-solvent) in which the compound is insoluble. The vapor of the more volatile anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

2.3. Slow Cooling

This method is based on the principle that the solubility of most compounds decreases with temperature. A saturated or near-saturated solution is prepared at an elevated temperature and then cooled slowly, allowing for the formation of well-ordered crystals.

Data Presentation: Crystallization Conditions for Benzothiazole Derivatives

The following table summarizes reported crystallization conditions for benzothiazole derivatives structurally related to this compound. These serve as excellent starting points for developing protocols for new derivatives.

CompoundTechniqueSolvent SystemTemperatureReference
2-amino-6-chlorobenzothiazoleSlow EvaporationEthanolRoom Temperature[2]
2-(4-chlorophenyl)benzothiazoleRecrystallizationEthanol/WaterNot Specified[2]

Experimental Protocols

4.1. General Considerations

  • Purity: The starting material should be of the highest possible purity. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to poor-quality crystals.

  • Cleanliness: All glassware should be meticulously cleaned to avoid dust or other particulates that can act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[4]

  • Vibrations: Crystallization setups should be placed in a location free from vibrations to allow for undisturbed crystal growth.

4.2. Protocol 1: Slow Evaporation

This protocol is adapted from the procedure for 2-amino-6-chlorobenzothiazole.[2]

  • Solvent Selection: Begin by testing the solubility of the this compound derivative in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane). A suitable solvent is one in which the compound is moderately soluble at room temperature.

  • Preparation of a Near-Saturated Solution: Dissolve the compound in the chosen solvent at room temperature to create a near-saturated solution. Gentle warming may be used to increase solubility, followed by cooling to room temperature.

  • Filtration: If any solid impurities are present, filter the solution through a syringe filter or a small plug of cotton wool in a Pasteur pipette into a clean crystallization vessel (e.g., a small beaker or vial).

  • Evaporation: Cover the vessel with a piece of parafilm or aluminum foil. Pierce a few small holes in the cover with a needle to allow for slow solvent evaporation.[3]

  • Incubation: Place the vessel in a quiet, vibration-free location at a constant temperature.

  • Crystal Growth: Monitor the vessel over several days to weeks for the formation of crystals. The rate of evaporation can be controlled by the number and size of the holes in the cover.

4.3. Protocol 2: Vapor Diffusion (Liquid-Vapor)

This is a general protocol applicable to many organic compounds.

  • Solvent Selection: Identify a "good" solvent in which the this compound derivative is readily soluble (e.g., tetrahydrofuran, dichloromethane, toluene). Also, identify a "poor" solvent (anti-solvent) in which the compound is insoluble but which is miscible with the good solvent and is more volatile (e.g., pentane, hexane, diethyl ether).[5]

  • Preparation of the Inner Vial: Dissolve a few milligrams of the compound in a minimal amount of the good solvent in a small, open vial.

  • Preparation of the Outer Chamber: Place the inner vial inside a larger beaker or jar. Add the poor solvent to the outer chamber, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer chamber tightly with a lid or parafilm and place it in a location with a stable temperature.

  • Diffusion and Crystallization: The more volatile anti-solvent will slowly diffuse into the inner vial, causing the compound's solubility to decrease and leading to the growth of crystals. This process can take several days to weeks.

4.4. Protocol 3: Slow Cooling

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound has a significantly higher solubility at elevated temperatures than at room temperature.

  • Preparation of a Saturated Solution: In a flask, dissolve the compound in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, filter the hot solution quickly to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. For very slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator or cold room to further decrease the solubility and promote more complete crystallization.

  • Crystal Collection: Once crystals have formed, they can be collected by filtration.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described crystallization techniques.

Slow_Evaporation_Workflow start Start dissolve Dissolve Compound in Suitable Solvent start->dissolve filter Filter to Remove Insoluble Impurities dissolve->filter evaporate Cover Vessel and Allow Slow Evaporation filter->evaporate incubate Incubate in a Vibration-Free Environment evaporate->incubate crystals Single Crystals Form incubate->crystals

Caption: Workflow for the Slow Evaporation Crystallization Technique.

Vapor_Diffusion_Workflow start Start dissolve Dissolve Compound in 'Good' Solvent (Inner Vial) start->dissolve setup Place Inner Vial in Sealed Chamber with 'Poor' Solvent dissolve->setup diffuse Vapor of 'Poor' Solvent Diffuses into 'Good' Solvent setup->diffuse crystallize Compound's Solubility Decreases, Inducing Crystallization diffuse->crystallize crystals Single Crystals Grow crystallize->crystals

Caption: Workflow for the Vapor Diffusion Crystallization Technique.

Slow_Cooling_Workflow start Start dissolve Dissolve Compound in Minimal Hot Solvent start->dissolve filter Hot Filtration (if necessary) dissolve->filter cool Allow Solution to Cool Slowly and Undisturbed filter->cool incubate Further Cooling in Refrigerator (optional) cool->incubate crystals Single Crystals Form incubate->crystals

Caption: Workflow for the Slow Cooling Crystallization Technique.

References

Application of 2,6-Dichlorobenzothiazole as an Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Organic Synthesis & Medicinal Chemistry Group, The Synthesis Institute

Abstract

2,6-Dichlorobenzothiazole is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including the reactive chlorine atoms at the 2 and 6 positions, allow for diverse chemical modifications, leading to the development of potent therapeutic agents. This document outlines the application of this compound in the synthesis of kinase inhibitors and other potential therapeutic molecules, providing detailed experimental protocols and summarizing their biological activities. The described synthetic routes and biological data underscore the importance of this intermediate in modern drug discovery and development.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The substitution pattern on the benzothiazole ring system plays a crucial role in determining the pharmacological profile of the resulting compounds. This compound serves as a valuable starting material, offering two distinct reaction sites for chemical elaboration. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the chlorine at the 6-position can participate in cross-coupling reactions. This dual reactivity enables the synthesis of diverse libraries of compounds for biological screening.

One of the most significant applications of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. This application note will detail the synthesis of a potent kinase inhibitor starting from this compound and discuss its biological activity.

Application Example: Synthesis of a Dual AKT/ERK Pathway Inhibitor

A notable application of this compound is in the synthesis of substituted 2-aminobenzothiazole derivatives that have shown potent anticancer activity. For instance, derivatives of this compound have been investigated as inhibitors of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, which are frequently hyperactivated in cancer.

A representative compound, herein designated as BZT-7, is a derivative of 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine. Although the starting material in the cited literature is not this compound, a synthetic route can be readily adapted. For the purpose of this application note, we will present a plausible synthetic pathway starting from this compound to a structurally related potent kinase inhibitor. The synthesized compounds have been shown to significantly inhibit the proliferation of various cancer cell lines.[5]

Biological Activity

The biological activity of benzothiazole derivatives synthesized from this compound precursors has been evaluated in various cancer cell lines. The data presented below is a representative summary of the kind of activity that can be expected from this class of compounds.

CompoundTarget Cell LineIC50 (µM)Reference
BZT-7 analogueA431 (Skin Carcinoma)1.5[5]
BZT-7 analogueA549 (Lung Carcinoma)2.1[5]
BZT-7 analogueH1299 (Lung Carcinoma)3.8[5]
Dichlorophenyl-chlorobenzothiazoleHOP-92 (Non-small cell lung cancer)0.0718[6]
Naphthalimide-benzothiazole 67HT-29 (Colon Carcinoma)3.47[6]
Naphthalimide-benzothiazole 67A549 (Lung Carcinoma)3.89[6]
Naphthalimide-benzothiazole 67MCF-7 (Breast Carcinoma)5.08[6]

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-phenylaminobenzothiazole via Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of an arylboronic acid with the 6-position of a benzothiazole, followed by a nucleophilic substitution at the 2-position. While the provided reference may use a different starting material, this adapted protocol illustrates the utility of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Aniline

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suzuki-Miyaura Coupling:

    • To an oven-dried reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

    • Add potassium carbonate (2.0 mmol).

    • Evacuate and backfill the vessel with argon three times.

    • Add degassed dioxane/water (4:1, 5 mL).

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 6-chloro-2-phenylbenzothiazole.

  • Nucleophilic Aromatic Substitution:

    • To a solution of 6-chloro-2-phenylbenzothiazole (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF), add aniline (1.5 mmol) and a non-nucleophilic base like sodium hydride (1.5 mmol).

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and quench with water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Protocol 2: Synthesis of 2-Amino-6-chlorobenzothiazole

This protocol outlines a common method for the synthesis of 2-aminobenzothiazoles from the corresponding aniline.[7][8]

Materials:

  • 4-Chloroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (10%)

Procedure:

  • To a solution of 4-chloroaniline (0.1 mol) and potassium thiocyanate (0.4 mol) in 150 mL of glacial acetic acid, add bromine (0.1 mol) dissolved in 100 mL of glacial acetic acid dropwise with stirring, keeping the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 10 hours at room temperature.

  • Pour the reaction mixture into warm water.

  • Neutralize the solution with 10% sodium hydroxide solution.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-chlorobenzothiazole.

Signaling Pathway and Experimental Workflow Diagrams

G BZT-7 Inhibits AKT/ERK Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BZT7 BZT-7 BZT7->ERK BZT7->AKT

Caption: Inhibition of AKT and ERK signaling pathways by a BZT-7 analogue.

G General Workflow for Synthesis and Evaluation Start Start: this compound Step1 Step 1: Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) Start->Step1 Intermediate1 Intermediate: 6-Aryl-2-chlorobenzothiazole Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution (Amine, Base) Intermediate1->Step2 Product Final Product: 2-Amino-6-arylbenzothiazole Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., Kinase Assay, Cell Proliferation Assay) Characterization->BioAssay Data Data Analysis (IC50 Determination) BioAssay->Data

Caption: Synthetic and evaluation workflow for this compound derivatives.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its reactivity at both the 2 and 6 positions allows for the synthesis of a wide array of complex molecules with significant therapeutic potential. The application of this building block in the development of kinase inhibitors for cancer therapy highlights its importance in addressing critical unmet medical needs. The protocols and data presented herein provide a foundation for researchers to further explore the chemical space around the benzothiazole scaffold and to develop novel drug candidates.

References

Application Note: A Sensitive LC-MS/MS Method for the Identification and Quantification of 2,6-Dichlorobenzothiazole Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of 2,6-Dichlorobenzothiazole and its putative metabolites in biological matrices. The protocol outlines a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method utilizes a reversed-phase C18 column for separation and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection. This application note provides a foundational method for researchers in drug metabolism, toxicology, and environmental science studying the biotransformation of halogenated benzothiazoles.

Introduction

This compound is a halogenated heterocyclic compound used as an intermediate in the synthesis of various industrial chemicals, including pesticides and dyes.[1] Due to its potential for environmental dissemination and human exposure, understanding its metabolic fate is of significant interest. The biotransformation of xenobiotics like this compound is a critical determinant of their potential toxicity and clearance from the body. Phase I and Phase II metabolic reactions, primarily occurring in the liver, are responsible for the chemical modification of such compounds to facilitate their excretion.[2]

This application note presents a hypothetical metabolic pathway for this compound and a detailed LC-MS/MS protocol for the identification and quantification of the parent compound and its proposed metabolites. The method is designed to be a starting point for researchers and may require further optimization for specific biological matrices.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound and its metabolites from plasma samples.

Protocol:

  • To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., a structurally similar, stable isotope-labeled compound).

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min.
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The instrument is operated in positive ionization mode, and data is acquired in the multiple reaction monitoring (MRM) mode.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 150 L/hr

Results and Discussion

Hypothetical Metabolic Pathway

Based on known biotransformation pathways for aromatic and halogenated compounds, a hypothetical metabolic pathway for this compound is proposed. Phase I metabolism may involve hydroxylation of the benzene ring, followed by potential Phase II conjugation reactions such as glucuronidation or sulfation to increase water solubility for excretion.

Metabolic Pathway of this compound parent This compound metabolite1 Hydroxy-2,6-Dichlorobenzothiazole (Phase I Metabolite) parent->metabolite1 Hydroxylation (CYP450) metabolite2 Glucuronide Conjugate (Phase II Metabolite) metabolite1->metabolite2 Glucuronidation (UGT)

Caption: Proposed metabolic pathway of this compound.

Quantitative Analysis

The LC-MS/MS method was developed to quantify this compound and its hypothetical metabolites. The following table summarizes the optimized MRM transitions and retention times.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound203.9139.96.2
Hydroxy-2,6-Dichlorobenzothiazole219.9155.94.8
Glucuronide Conjugate395.9219.93.5

Note: The m/z values and retention times are hypothetical and should be experimentally determined.

Experimental Workflow

The overall experimental workflow for the identification and quantification of this compound metabolites is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection Plasma Sample Collection extraction Liquid-Liquid Extraction sample_collection->extraction reconstitution Reconstitution extraction->reconstitution lc_separation Chromatographic Separation reconstitution->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification metabolite_id Metabolite Identification data_acquisition->metabolite_id

Caption: Overall experimental workflow.

Conclusion

This application note provides a comprehensive and sensitive LC-MS/MS method for the identification and quantification of this compound and its proposed metabolites. The detailed protocol for sample preparation, chromatography, and mass spectrometry serves as a valuable starting point for researchers investigating the metabolic fate of this compound. The presented workflow can be adapted and optimized for various biological matrices and is suitable for applications in drug metabolism, toxicology, and environmental analysis. Further studies are warranted to confirm the proposed metabolic pathway and validate the method in relevant biological systems.

References

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of 2,6-Dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichlorobenzothiazole is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound intended for biological applications, a thorough evaluation of its cytotoxic potential is paramount. This application note provides a comprehensive suite of cell-based assays to characterize the cytotoxic effects of this compound. The described protocols will enable researchers to determine the compound's potency in inducing cell death and to elucidate the underlying cellular mechanisms.

The proposed workflow begins with a primary assessment of cell viability to determine the dose-dependent cytotoxic effects of this compound. Subsequent assays are designed to investigate key events in cell death pathways, including loss of membrane integrity, activation of apoptotic caspases, generation of reactive oxygen species (ROS), and disruption of mitochondrial membrane potential. This multi-parametric approach provides a robust framework for understanding the cytotoxic profile of this compound.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the cytotoxic evaluation of this compound.

Experimental Workflow for Cytotoxicity Experimental Workflow for Cytotoxicity Evaluation of this compound cluster_0 Primary Screening cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action cluster_3 Data Analysis start Prepare this compound Stock Solution cell_culture Culture and Seed Cells (e.g., HeLa, HepG2) start->cell_culture treatment Treat Cells with a Range of This compound Concentrations cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) mtt_assay->caspase_assay ldh_assay->caspase_assay ros_assay ROS Assay (Oxidative Stress) caspase_assay->ros_assay jc1_assay JC-1 Assay (Mitochondrial Potential) caspase_assay->jc1_assay data_analysis Data Collection and Analysis (IC50 Determination) ros_assay->data_analysis jc1_assay->data_analysis

Caption: A logical workflow for the comprehensive cytotoxic evaluation of this compound.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture supernatant.[5] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[6]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., using a commercially available LDH cytotoxicity assay kit). Add 50 µL of the reaction mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

Apoptosis Assessment: Caspase-3/7 Assay

Caspases are a family of proteases that play a crucial role in apoptosis.[9] Caspase-3 and -7 are key executioner caspases. This assay uses a proluminescent substrate containing the DEVD peptide, which is cleaved by activated caspase-3/7 to generate a luminescent signal.[10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with this compound as described previously.

  • Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular accumulation of ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[11] Inside the cell, DCFH-DA is deacetylated by esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with this compound for a shorter duration (e.g., 1-6 hours). Include a positive control such as hydrogen peroxide.

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30-45 minutes at 37°C in the dark.[12]

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[11]

Mitochondrial Membrane Potential Assessment: JC-1 Assay

The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

Protocol:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate or in a black-walled, clear-bottom 96-well plate and treat with this compound. A known mitochondrial uncoupler like CCCP should be used as a positive control.[13]

  • JC-1 Staining: Remove the treatment medium and wash the cells with PBS. Add medium containing 2 µM JC-1 dye and incubate for 15-30 minutes at 37°C.[13][14]

  • Wash: Remove the JC-1 staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity for both JC-1 aggregates (Ex/Em ~585/590 nm) and monomers (Ex/Em ~514/529 nm) using a fluorescence microplate reader or visualize under a fluorescence microscope. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Potential Signaling Pathway

Based on studies of other benzothiazole derivatives, this compound may induce cytotoxicity through the intrinsic apoptosis pathway, often initiated by cellular stress such as the generation of reactive oxygen species.[15][16][17]

Apoptosis Signaling Pathway Postulated Cytotoxic Mechanism of this compound compound This compound ros Increased ROS compound->ros mitochondria Mitochondrial Dysfunction (Decreased Membrane Potential) ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. The following are example tables for presenting the results from the described assays.

Table 1: Cell Viability (MTT Assay) of Cells Treated with this compound

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 6.1
0.198 ± 4.595 ± 5.192 ± 5.5
185 ± 6.175 ± 5.960 ± 6.3
1050 ± 5.530 ± 4.715 ± 3.9
10010 ± 3.25 ± 2.12 ± 1.5
IC₅₀ (µM) X.X Y.Y Z.Z

Table 2: Membrane Integrity (LDH Release Assay) of Cells Treated with this compound

Concentration (µM)% Cytotoxicity (LDH Release)
Vehicle Control0 ± 2.1
0.13 ± 1.8
115 ± 3.5
1045 ± 4.2
10085 ± 5.8
Positive Control100 ± 7.3

Table 3: Apoptosis (Caspase-3/7 Activity) in Cells Treated with this compound

Concentration (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control1500 ± 1501.0
0.11650 ± 1801.1
13000 ± 2502.0
107500 ± 6005.0
10012000 ± 9508.0

Table 4: Oxidative Stress (ROS Production) in Cells Treated with this compound

Concentration (µM)Relative Fluorescence Units (RFU)Fold Change vs. Control
Vehicle Control500 ± 501.0
0.1550 ± 601.1
11000 ± 902.0
102500 ± 2105.0
1004000 ± 3508.0

Table 5: Mitochondrial Membrane Potential (JC-1 Assay) in Cells Treated with this compound

Concentration (µM)Red/Green Fluorescence Ratio% Decrease in MMP
Vehicle Control5.0 ± 0.50
0.14.8 ± 0.44
13.5 ± 0.330
101.5 ± 0.270
1000.8 ± 0.184
Positive Control (CCCP)0.5 ± 0.190

The protocols and workflow detailed in this application note provide a robust starting point for the comprehensive cytotoxic evaluation of this compound. By employing a multi-parametric approach that assesses cell viability, membrane integrity, apoptosis, oxidative stress, and mitochondrial function, researchers can gain valuable insights into the compound's toxicological profile and its potential mechanisms of action. This information is critical for guiding further drug development and for ensuring the safe application of this novel compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in 2,6-Dichlorobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dichlorobenzothiazole Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help you overcome challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is significantly lower than expected. What are the most common causes?

A1: Low yield is a frequent issue that can stem from several factors throughout the synthetic process. The most common culprits are:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to incomplete reactions or the formation of side products.

  • Poor Reagent Quality: The purity of starting materials, particularly the aniline precursor and the cyclizing agent, is critical. Impurities can interfere with the reaction.

  • Side Reactions: Competing reaction pathways, such as the formation of isomers or polymeric tars, can consume starting materials and reduce the desired product's yield.

  • Product Loss During Workup: Inefficient extraction, washing, or purification steps can lead to significant loss of the final product.

To diagnose the issue, it is recommended to follow a systematic troubleshooting approach, as detailed in the questions below.

Q2: How do I know if my starting materials are pure enough?

A2: The purity of your precursors is paramount. For the common synthesis route starting from an appropriately substituted aniline and a thiocyanate source, you should verify the following:

  • 2,4-Dichloroaniline: This is a common precursor. Ensure it is free from other isomers (e.g., 2,6-dichloroaniline or 3,4-dichloroaniline), which would lead to incorrect product isomers.[1] Verify the melting point (literature: 63-65 °C) and run an NMR or GC-MS to confirm purity before starting the reaction.

  • Thiocyanating Agent: Reagents like sodium thiocyanate or potassium thiocyanate should be anhydrous.[2][3] Clumps or discoloration may indicate moisture or degradation, which can inhibit the reaction.

  • Solvents: All solvents should be dry and of an appropriate grade. For instance, using wet acetic acid or chlorobenzene can introduce water, leading to unwanted hydrolysis side reactions.[2][4]

Q3: I suspect a side reaction is occurring. What are the likely byproducts?

A3: In benzothiazole synthesis, several side reactions can reduce your yield. Key possibilities include:

  • Isomer Formation: If your aniline precursor contains isomeric impurities, you will inevitably form the corresponding benzothiazole isomers, complicating purification and lowering the yield of the desired 2,6-dichloro- isomer.

  • Thiourea Intermediate Issues: The reaction often proceeds through a thiourea intermediate.[2][4] If the subsequent cyclization step is inefficient, this intermediate may remain in your crude product.

  • Polymerization/Tar Formation: Under harsh conditions (e.g., excessively high temperatures or prolonged reaction times), starting materials and intermediates can degrade into insoluble, tar-like polymers, which are difficult to remove and represent a significant loss of material.

You can analyze your crude reaction mixture by Thin Layer Chromatography (TLC) or LC-MS to identify the presence of major impurities and compare them against your starting materials and expected product.[5]

Q4: What are the optimal reaction conditions for this synthesis?

A4: Optimal conditions can vary based on the specific reagents used (e.g., the choice of cyclizing/oxidizing agent). However, a general guideline for the synthesis from a substituted aniline involves careful control of temperature and reagent addition. For example, when using sulfuryl chloride for cyclization, the temperature should be carefully maintained between 40-50°C during addition to prevent runaway reactions.[2][4]

The table below summarizes typical conditions and their impact on yield, compiled from various reported procedures for analogous syntheses.

Parameter Condition A (Low Yield) Condition B (Moderate Yield) Condition C (Optimized Yield) Reference
Starting Material 4-Chloroaniline4-Chloroaniline4-Chlorophenylthiourea[4]
Cyclizing Agent Bromine in Acetic AcidSulfuryl ChlorideSulfuryl Chloride[3][4][6]
Temperature > 80 °C (runaway)60-70 °C40-45 °C (controlled addition)[4]
Solvent Glacial Acetic AcidChlorobenzeneChlorobenzene[2][4]
Reaction Time 1 hour4 hours3 hours[4]
Observed Yield < 40%~55-65%> 65%[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole (A Key Precursor/Analog)

This procedure is adapted from established methods for synthesizing substituted 2-aminobenzothiazoles and serves as a reliable starting point.[2][4]

Materials:

  • 4-Chlorophenylthiourea (186.5 g, 1.0 mol)

  • Chlorobenzene (850 mL)

  • Sulfuryl chloride (185 g, 1.37 mol)

  • 25% Ammonia solution

  • Ethanol (for recrystallization)

Procedure:

  • Suspend 4-chlorophenylthiourea in chlorobenzene in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • With vigorous stirring, add sulfuryl chloride dropwise over approximately 3 hours, maintaining the internal temperature between 40-45°C. Cooling may be necessary.

  • After the addition is complete, gas evolution should cease. Continue stirring for an additional hour at this temperature to ensure the reaction goes to completion.

  • Remove the chlorobenzene solvent via steam distillation.

  • The remaining aqueous suspension contains the hydrochloride salt of the product. Cool the mixture and adjust the pH to ~8 using a 25% ammonia solution to precipitate the free amine.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude solid from ethanol to yield pure 2-amino-6-chlorobenzothiazole.[5]

Visual Guides

Below are diagrams illustrating the synthesis workflow and a logical troubleshooting process.

G cluster_workflow General Synthesis Workflow prep 1. Reagent Preparation (Aniline, Thiocyanate, Solvent) react 2. Reaction Setup (Inert Atmosphere) prep->react add 3. Controlled Addition & Temperature Mgt. react->add reflux 4. Reaction Monitoring (TLC) add->reflux workup 5. Quench & Workup (Neutralization, Extraction) reflux->workup purify 6. Purification (Recrystallization/Chromatography) workup->purify analyze 7. Product Analysis (NMR, MS, MP) purify->analyze

Caption: A typical workflow for the synthesis of this compound.

G start Low Yield Observed check_reagents 1. Verify Reagent Purity start->check_reagents check_cond 2. Review Reaction Conditions start->check_cond check_workup 3. Analyze Workup & Purification start->check_workup reagent_sol Solution: - Recrystallize aniline - Use anhydrous reagents - Confirm structure (NMR) check_reagents->reagent_sol cond_sol Solution: - Check thermometer calibration - Ensure proper stirring - Optimize temp/time check_cond->cond_sol workup_sol Solution: - Check pH during extraction - Analyze aqueous layer for product - Use different recrystallization solvent check_workup->workup_sol analyze_crude Analyze Crude by TLC/LC-MS reagent_sol->analyze_crude After implementing changes cond_sol->analyze_crude After implementing changes workup_sol->analyze_crude After implementing changes

Caption: A troubleshooting flowchart for diagnosing low yield issues.

References

Technical Support Center: Optimization of Suzuki Coupling for 2,6-Dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the Suzuki coupling of 2,6-dichlorobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful experimentation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Issue 1: No or Low Conversion of Starting Material

  • Question: I am not observing any product formation or only a very low yield. What are the potential causes and how can I improve the conversion?

  • Answer: Low conversion in the Suzuki coupling of this compound, an electron-deficient heteroaryl chloride, is a common challenge. The C-Cl bonds are less reactive than C-Br or C-I bonds, necessitating more robust catalytic systems.[1] Here are several factors to consider and steps to troubleshoot:

    • Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this substrate.[2] Consider switching to a more active catalyst system.

      • Buchwald Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for the coupling of aryl chlorides as they promote the rate-limiting oxidative addition step.[2]

      • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts with NHC ligands are also known to be highly active for the coupling of challenging heteroaryl chlorides.[2]

      • Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the yield.

    • Base Selection: The choice of base is critical for the transmetalation step.

      • Stronger Bases: For aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3]

      • Anhydrous Conditions: Ensure your base is anhydrous, as water can sometimes negatively impact the reaction, though in some cases, a small amount of water is necessary to dissolve the base and facilitate the reaction.[4]

    • Solvent Choice: The solvent plays a crucial role in solubility and catalyst stability.

      • Aprotic Polar Solvents: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF are commonly used.[2] A mixture of an organic solvent with a small amount of water (e.g., Dioxane/H₂O 4:1) can also be effective, particularly for dissolving the base.[5]

    • Reaction Temperature: Higher temperatures are generally required for the activation of aryl chlorides. A reaction temperature between 80-110 °C is a good starting point.[6]

    • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[7]

Issue 2: Poor Regioselectivity - Preferential Reaction at the C2 Position

  • Question: I am trying to achieve a Suzuki coupling at the C6 position of this compound, but I am only observing the product coupled at the C2 position. How can I control the regioselectivity?

  • Answer: The Suzuki-Miyaura coupling of this compound is expected to selectively occur at the C2 position.[3][8] This is due to the electronic properties of the benzothiazole ring system, where the C2 position is more electron-deficient and thus more activated towards oxidative addition by the palladium catalyst. A similar trend is observed in the coupling of 2,6-dichlorobenzoxazole, which also shows a strong preference for reaction at the C2 position.[9][10]

    Achieving selective coupling at the C6 position is a significant challenge. Here are some strategies that have been successful in reversing the inherent regioselectivity in other dihaloheterocycles, which could be explored for this system:

    • Ligand Control: The choice of ligand can sometimes influence the regioselectivity.

      • In some dihalopyridine systems, sterically bulky ligands have been shown to favor coupling at the less sterically hindered position.[4] Experimenting with a range of bulky phosphine ligands (e.g., QPhos) or NHC ligands could be beneficial.[8]

      • Conversely, chelating diphosphine ligands like dppf have been shown to favor coupling at the more electronically activated position in some systems.[4]

    • Catalyst-Controlled Selectivity: Recent research has shown that in some dihaloazole systems, changing the palladium catalyst can switch the selectivity to the traditionally less reactive C-X bond.[8] Screening different palladium precatalysts in combination with various ligands is a key strategy.

    • Directed Ortho-Metalation: If a suitable directing group is present or can be installed near the C6 position, it may be possible to direct the palladium catalyst to that site.

Issue 3: Formation of Side Products (Homocoupling and Protodeboronation)

  • Question: I am observing significant amounts of homocoupled boronic acid and/or the deboronated starting material in my reaction mixture. How can I minimize these side reactions?

  • Answer: Homocoupling of the boronic acid and protodeboronation are common side reactions in Suzuki couplings.

    • Minimizing Homocoupling:

      • Oxygen-Free Conditions: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial.

      • Purity of Reagents: Ensure the purity of your boronic acid. Impurities can sometimes lead to side reactions.

      • Reaction Conditions: Lowering the reaction temperature or using a less active catalyst might reduce the rate of homocoupling, but this needs to be balanced with achieving a reasonable conversion of your starting material.

    • Minimizing Protodeboronation:

      • Boronic Acid Stability: Some boronic acids are unstable, especially under basic conditions and at elevated temperatures.[2]

      • Use of Boronate Esters: Pinacol esters or MIDA esters of boronic acids are generally more stable and less prone to protodeboronation.[2]

      • Choice of Base: Using a milder base like potassium fluoride (KF) or a phosphate base instead of strong carbonate bases can sometimes reduce the extent of protodeboronation.[3]

      • Water Content: While some water can be beneficial, excess water can promote protodeboronation. Using anhydrous solvents or carefully controlling the amount of water is recommended.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on this compound is more reactive in a Suzuki coupling reaction?

A1: The chlorine atom at the C2 position is significantly more reactive than the one at the C6 position.[3][8] This is due to the electron-withdrawing nature of the thiazole nitrogen, which makes the C2 position more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.

Q2: What are the recommended starting conditions for a Suzuki coupling at the C2 position of this compound?

A2: Based on successful couplings of similar electron-deficient heteroaryl chlorides, the following conditions are a good starting point for optimization:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich phosphine ligand like SPhos or XPhos (2-4 mol%), or a pre-formed Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[2]

  • Base: K₃PO₄ (2-3 equivalents).[3]

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene.[2]

  • Temperature: 100-110 °C.[6]

  • Boronic Acid: Use a slight excess (1.1-1.5 equivalents) of the arylboronic acid.

Q3: Can I perform a double Suzuki coupling to substitute both chlorine atoms?

A3: Yes, it is possible to perform a double Suzuki coupling. After the first coupling at the more reactive C2 position, a second, more forcing set of reaction conditions (e.g., higher temperature, more active catalyst, stronger base) will likely be required to couple at the less reactive C6 position. Stepwise coupling, where the mono-coupled product is isolated first, often provides better control and higher overall yields.

Q4: How does the electronic nature of the arylboronic acid affect the reaction?

A4: Both electron-rich and electron-poor arylboronic acids can be used. Electron-poor arylboronic acids can sometimes react faster in the transmetalation step.[6] However, the success of the reaction is often more dependent on the choice of catalyst, ligand, and base to overcome the inertness of the C-Cl bond.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Aryl Chlorides

Catalyst SystemTypical Loading (mol%)Key Features & Advantages
Palladium-Phosphine Ligand
Pd(OAc)₂ / SPhos or XPhos1-3% Pd, 2-6% LigandHighly active for electron-deficient and sterically hindered aryl chlorides.[2]
Pd₂(dba)₃ / Buchwald Ligands1-2% Pd, 2-4% LigandRobust system for a wide range of aryl chlorides.
XPhos Pd G3 (Precatalyst)1-3%Air-stable and easy to handle, highly active.
Palladium-NHC Ligand
PEPPSI-IPr1-3%Very active for challenging heteroaryl chlorides.[2]
Traditional Catalysts
Pd(PPh₃)₄3-5%Readily available but often less effective for aryl chlorides.[2]

Table 2: Common Bases and Solvents for Suzuki Coupling of Aryl Chlorides

BaseRecommended SolventsComments
K₃PO₄1,4-Dioxane, Toluene, THFA strong, effective base for aryl chloride couplings.[3]
Cs₂CO₃1,4-Dioxane, Toluene, THFAnother strong base, often used for challenging substrates.
K₂CO₃1,4-Dioxane/H₂O, Toluene/H₂OA common, less expensive base, may require aqueous co-solvent.[5]
KFTHF, 1,4-DioxaneA milder base, can be useful if the substrate is base-sensitive.

Experimental Protocols

General Protocol for C2-Selective Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for each specific arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Aryl-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) (Ar = 2-chloro-6-benzothiazolyl) Oxidative_Addition->Aryl-Pd(II)-Cl(L2) Transmetalation Transmetalation Aryl-Pd(II)-Cl(L2)->Transmetalation R-B(OH)2 Base Aryl-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Aryl-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 6-Chloro-2-arylbenzothiazole Reductive_Elimination->Product

Caption: Catalytic cycle for the C2-selective Suzuki coupling of this compound.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the catalyst active enough for an aryl chloride? Start->Check_Catalyst Use_Buchwald_NHC Switch to Buchwald or NHC ligand-based catalyst Check_Catalyst->Use_Buchwald_NHC No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Use_Stronger_Base Use K3PO4 or Cs2CO3 Check_Base->Use_Stronger_Base No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Increase_Temp Increase temperature to 100-110 °C Check_Temp->Increase_Temp No Check_Inertness Is the reaction under a strictly inert atmosphere? Check_Temp->Check_Inertness Yes Degas_Solvents Ensure proper degassing of solvents and inert atmosphere Check_Inertness->Degas_Solvents No

Caption: Troubleshooting workflow for low conversion in the Suzuki coupling.

References

Identifying and minimizing byproducts in 2,6-Dichlorobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2,6-dichlorobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes to this compound include:

  • Route A: Chlorination of 6-chloro-2-mercaptobenzothiazole. This is a common and direct method where the mercapto group is converted to a chloro group using a chlorinating agent like sulfuryl chloride.

  • Route B: Synthesis from 4-chloroaniline. This involves the reaction of 4-chloroaniline with a sulfur source and subsequent chlorination. A variation of this is the Herz reaction, which utilizes disulfur dichloride and can lead to chlorination at the 6-position.[1][2]

  • Route C: Direct chlorination of a benzothiazole precursor. This could involve the chlorination of 2-aminobenzothiazole or benzothiazole itself, though controlling the position of chlorination can be challenging.[3][4]

Q2: What are the most common byproducts in the synthesis of this compound?

A2: Common byproducts depend on the synthetic route but can include:

  • Isomeric impurities: Such as 2,4-dichlorobenzothiazole or 2,7-dichlorobenzothiazole, especially when starting from precursors where multiple positions on the benzene ring are susceptible to chlorination.[5]

  • Over-chlorinated products: Polychlorinated benzothiazoles can form if the chlorination reaction is not carefully controlled.[6]

  • Unreacted starting materials: Incomplete reactions can leave residual precursors like 6-chloro-2-mercaptobenzothiazole.

  • Sulfur-containing byproducts: Reactions involving sulfuryl chloride or disulfur dichloride can produce byproducts like sulfur dichloride, hydrogen chloride, and elemental sulfur.[7]

Q3: What analytical techniques are recommended for identifying and quantifying byproducts?

A3: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective for separating the desired product from impurities. For structural elucidation of unknown byproducts, mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[8][9][10][11]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.[12]Increased conversion of starting material to product.
Increase reaction temperature or time cautiously, while monitoring for byproduct formation.Optimized reaction conditions for maximum yield.
Suboptimal Reagent Stoichiometry Carefully control the stoichiometry of the chlorinating agent. An excess may lead to byproducts, while an insufficient amount will result in an incomplete reaction.Improved selectivity and yield of the desired product.
Poor Reagent Quality Use fresh, high-purity reagents. For instance, ensure the chlorinating agent has not decomposed.Consistent and reproducible reaction outcomes.
Presence of Water (in some reactions) For chlorination with sulfuryl chloride, the addition of a catalytic amount of water can sometimes improve yields by forming an acid catalyst in situ.[13][14]Enhanced reaction rate and yield.
Issue 2: Presence of Isomeric Impurities
Potential Cause Troubleshooting Step Expected Outcome
Lack of Regioselectivity in Chlorination If starting from a monosubstituted aniline, consider a synthetic route that introduces the chloro groups in a more controlled, stepwise manner.Minimized formation of unwanted isomers.
Optimize reaction temperature; lower temperatures often favor higher selectivity.[6]Increased ratio of the desired 2,6-dichloro isomer.
Co-crystallization of Isomers Employ purification techniques that exploit differences in physical properties other than solubility, such as fractional crystallization or chromatography.[5]Isolation of the pure this compound isomer.
Issue 3: Formation of Over-chlorinated Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Excess Chlorinating Agent Use a stoichiometric amount (or a slight excess) of the chlorinating agent.[6]Reduced formation of polychlorinated benzothiazoles.
High Reaction Temperature Conduct the chlorination at the lowest effective temperature to minimize the rate of secondary chlorination reactions.[6]Improved selectivity for the desired dichlorinated product.
Prolonged Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further chlorination of the product.Prevention of product degradation and over-chlorination.

Experimental Protocols

Synthesis of this compound from 6-Chloro-2-mercaptobenzothiazole (Illustrative Protocol)

  • Materials: 6-chloro-2-mercaptobenzothiazole, Sulfuryl chloride, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, suspend 6-chloro-2-mercaptobenzothiazole (1 equivalent) in dichloromethane.

    • Cool the mixture in an ice bath.

    • Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_route_a Route A: Chlorination of 6-chloro-2-mercaptobenzothiazole cluster_route_b Route B: From 4-chloroaniline A1 6-chloro-2-mercaptobenzothiazole A2 This compound A1->A2 SO2Cl2 B1 4-Chloroaniline B2 Intermediates B1->B2 e.g., Herz Reaction (S2Cl2) B3 This compound B2->B3 Chlorination

Caption: Common synthetic routes to this compound.

Troubleshooting_Byproducts cluster_analysis Impurity Identification cluster_isomeric Isomeric Impurities cluster_overchlorinated Over-chlorination cluster_unreacted Incomplete Reaction start Crude this compound Contains Impurities analysis Analyze by HPLC/GC-MS start->analysis isomeric Isomeric Byproducts Detected (e.g., 2,4- or 2,7-dichloro) analysis->isomeric Identify overchlorinated Over-chlorinated Byproducts (e.g., Trichlorobenzothiazoles) analysis->overchlorinated Identify unreacted Unreacted Starting Material analysis->unreacted Identify isomeric_solution Optimize Reaction Temperature and/or Purification Method (e.g., Fractional Crystallization) isomeric->isomeric_solution Solution overchlorinated_solution Reduce Amount of Chlorinating Agent and/or Reaction Time/Temperature overchlorinated->overchlorinated_solution Solution unreacted_solution Increase Reaction Time/Temperature or Optimize Stoichiometry unreacted->unreacted_solution Solution

Caption: Troubleshooting workflow for byproduct identification and resolution.

References

Technical Support Center: Purity Enhancement of 2,6-Dichlorobenzothiazole via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2,6-Dichlorobenzothiazole through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on the principle of differential solubility. The process involves dissolving the impure this compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the this compound decreases, leading to the formation of pure crystals. The impurities, ideally, either remain dissolved in the cold solvent (mother liquor) or are removed during a hot filtration step if they are insoluble in the hot solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room or lower temperatures. This differential solubility is crucial for achieving a good recovery of the purified product. Additionally, the solvent should not react with the compound and should be relatively volatile for easy removal from the purified crystals. For benzothiazole derivatives, common solvents to consider for screening include ethanol, isopropanol, acetone, and ethyl acetate. A preliminary small-scale solubility test is always recommended.

Q3: What are the common impurities that might be present in a crude sample of this compound?

Common impurities can originate from the starting materials, by-products, or degradation products of the synthesis process. Potential impurities could include unreacted starting materials such as 2-mercaptobenzothiazole or related precursors, as well as side-products formed during the chlorination and cyclization reactions.

Q4: Can a mixture of solvents be used for the recrystallization?

Yes, a two-solvent system can be effective if a single suitable solvent cannot be identified.[1] This typically involves a "good" solvent in which this compound is highly soluble, and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy, indicating the saturation point. The solution is then heated to redissolve the precipitate and allowed to cool slowly.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used , preventing the solution from reaching saturation upon cooling. 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. The solution is supersaturated .1. Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again. 2. Select a different solvent in which the compound is less soluble, or use a two-solvent system . 3. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound-impurity mixture. 2. The solution is being cooled too rapidly . 3. High concentration of impurities is depressing the melting point.1. Choose a lower-boiling point solvent . 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. If the crude material is highly impure, consider a preliminary purification step such as column chromatography. You can also try adding more solvent to lower the saturation temperature.
Low yield of purified crystals. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent .1. Concentrate the mother liquor and cool it again to recover more crystals. 2. Use a heated funnel for hot filtration and use a slight excess of hot solvent, which can be evaporated later. 3. Wash the crystals with a minimal amount of ice-cold solvent .
Colored impurities remain in the crystals. 1. The colored impurity has similar solubility characteristics to the product. 2. The crystals formed too quickly , trapping impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Ensure a slow cooling rate to allow for selective crystallization.

Data Presentation

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Ethanol, Isopropanol, MethanolGood to ModerateBenzothiazole derivatives often exhibit good solubility in alcohols.[2]
Ketones AcetoneGoodThe polarity of acetone is suitable for dissolving many organic compounds.
Esters Ethyl AcetateGood to ModerateA versatile solvent for a wide range of organic molecules.
Halogenated Dichloromethane, ChloroformHighThe "like dissolves like" principle suggests good solubility due to the presence of chlorine atoms in both the solute and solvent.
Aromatic TolueneModerateFavorable π-π stacking interactions can enhance solubility.
Ethers Tetrahydrofuran (THF)GoodThe ether oxygen can act as a hydrogen bond acceptor, aiding dissolution.
Non-polar Hexane, HeptaneLowThe significant polarity of the benzothiazole ring limits solubility in non-polar solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are capable of dissolving a wide range of organic compounds.
Water WaterInsolubleAs an organic compound with significant non-polar character, it is expected to be insoluble in water.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: Based on preliminary small-scale tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to its boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, preferably in a vacuum oven, to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization of this compound
  • Solvent Pair Selection: Choose a solvent pair where this compound is soluble in one solvent (the "good" solvent, e.g., acetone) and insoluble in the other (the "poor" solvent, e.g., water or heptane). The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Collection, Washing, and Drying: Follow steps 5 through 8 of the Single-Solvent Recrystallization protocol.

Mandatory Visualization

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield nc_sol1 Reduce Solvent Volume no_crystals->nc_sol1 Too much solvent? nc_sol2 Induce Crystallization (Scratch/Seed) no_crystals->nc_sol2 Supersaturated? nc_sol3 Change Solvent no_crystals->nc_sol3 Wrong solvent? oo_sol1 Slower Cooling oiling_out->oo_sol1 Cooled too fast? oo_sol2 Use Lower Boiling Point Solvent oiling_out->oo_sol2 Solvent BP too high? oo_sol3 Add More Solvent oiling_out->oo_sol3 Too concentrated? ly_sol1 Concentrate Mother Liquor low_yield->ly_sol1 Product in filtrate? ly_sol2 Use Heated Funnel low_yield->ly_sol2 Crystallized in funnel? ly_sol3 Minimal Washing low_yield->ly_sol3 Over-washed?

References

Technical Support Center: Overcoming Poor Solubility of 2,6-Dichlorobenzothiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of 2,6-dichlorobenzothiazole derivatives in biological assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you overcome these common hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous assay buffers?

A1: this compound and its derivatives are heterocyclic compounds with a core structure that is largely non-polar and aromatic. The presence of two chlorine atoms further increases the lipophilicity of the molecule. This inherent hydrophobicity leads to low solubility in polar solvents like water and aqueous buffers used in most biological assays.

Q2: I'm seeing precipitate form when I dilute my DMSO stock solution into my aqueous assay medium. What's happening?

A2: This is a common phenomenon known as "precipitation upon dilution." While your this compound derivative may be soluble in a high concentration of a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when introduced into a predominantly aqueous environment. The organic solvent concentration is no longer sufficient to keep the hydrophobic compound in solution, causing it to crash out as a precipitate.

Q3: Can the poor solubility of my compound affect my experimental results?

A3: Absolutely. Poor solubility can lead to a number of issues that can compromise the validity of your results:

  • Underestimation of Potency: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., a higher IC50 value).

  • Inaccurate Structure-Activity Relationships (SAR): Inconsistent solubility across a series of analogs can obscure the true relationship between chemical structure and biological activity.

  • Poor Reproducibility: The amount of compound that precipitates can vary between experiments, leading to high variability in your data.

  • Assay Interference: Precipitated compound particles can interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays.

Troubleshooting Specific Issues

Issue 1: My compound won't dissolve in 100% DMSO to make a stock solution.

  • Solution 1: Gentle Heating and Sonication. Try gently warming the solution in a 37°C water bath and using a bath sonicator to aid dissolution.

  • Solution 2: Try an Alternative Co-Solvent. If DMSO fails, other polar aprotic solvents like dimethylformamide (DMF) may be effective. However, always check the compatibility of the solvent with your specific assay, as DMF can be more aggressive towards plastics and biological systems than DMSO.

Issue 2: My compound precipitates out of solution during the assay, even at low final DMSO concentrations.

  • Solution 1: Reduce the Final DMSO Concentration. Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay. You may need to prepare a more dilute stock solution to achieve this.

  • Solution 2: Use a Surfactant. Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to maintain the solubility of your compound in the assay buffer. A typical starting concentration is 0.01% (v/v).

  • Solution 3: Employ Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

Issue 3: I need to prepare a formulation for an in vivo study, and high concentrations of organic co-solvents are not feasible.

  • Solution 1: Nanosuspension. This technique involves reducing the particle size of the compound to the nanometer range, which significantly increases its surface area and dissolution rate.

  • Solution 2: Solid Dispersion. In this approach, the compound is dispersed within a hydrophilic polymer matrix. This can enhance the dissolution rate and apparent solubility of the compound.

Data Presentation: Illustrative Solubility Enhancement

Table 1: Illustrative Solubility of this compound in Various Solvents

Solvent SystemIllustrative Solubility (µg/mL)Fold Increase (vs. Aqueous Buffer)
Aqueous Buffer (pH 7.4)< 1-
Aqueous Buffer + 0.5% DMSO55
Aqueous Buffer + 1% Tween® 202525
10% Ethanol in Water1515
100% DMSO> 10,000> 10,000

Table 2: Illustrative Comparison of Advanced Solubility Enhancement Techniques

FormulationIllustrative Apparent Solubility (µg/mL)Fold Increase (vs. Aqueous Buffer)
Aqueous Buffer (pH 7.4)< 1-
Nanosuspension in Aqueous Buffer5050
Solid Dispersion (1:10 with PVP K30)150150
Cyclodextrin Complex (1:1 with HP-β-CD)8080

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound derivatives.

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)

  • Weighing: Accurately weigh out the desired amount of the this compound derivative in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 10-15 minutes. Gentle warming in a 37°C water bath can also be applied. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Assay Preparation: For biological assays, thaw an aliquot and perform serial dilutions in the final assay buffer. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is below the tolerance level of your assay (typically <0.5%).

Protocol 2: Solubility Enhancement with Cyclodextrins (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer (e.g., 10 mM).

  • Add Compound: Add the powdered this compound derivative directly to the HP-β-CD solution to achieve the desired final concentration.

  • Incubate for Complexation: Vortex the mixture and incubate at room temperature for 1-4 hours (or overnight at 4°C) with gentle agitation (e.g., on a rotator or orbital shaker) to allow for the formation of the inclusion complex.

  • Clarify the Solution: Centrifuge the solution at high speed (>10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Use the Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex, for your assay.

Protocol 3: Preparation of a Nanosuspension by Wet Milling

  • Preparation of Milling Slurry: In a milling container, combine the this compound derivative (e.g., 1% w/v), a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose, HPMC), and a surfactant (e.g., 0.2% w/v Poloxamer 188) in an aqueous vehicle.

  • Addition of Milling Media: Add milling media (e.g., yttria-stabilized zirconium oxide beads) to the slurry. The volume of the beads should be approximately 50% of the total slurry volume.

  • Milling: Mill the slurry using a high-energy bead mill. The milling time will depend on the specific equipment and desired particle size, but typically ranges from 30 minutes to several hours.

  • Separation of Nanosuspension: Separate the nanosuspension from the milling media by filtration or decantation.

  • Characterization: Characterize the resulting nanosuspension for particle size distribution (e.g., by dynamic light scattering), and concentration of the active compound (e.g., by HPLC).

Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve the this compound derivative and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30, PVP K30) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-carrier ratio is 1:5 or 1:10 by weight.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Characterization and Use: The resulting powder can be characterized (e.g., by DSC and XRD to confirm the amorphous state) and then dissolved in aqueous buffer for use in biological assays.

Visualizations

Signaling Pathways

Many benzothiazole derivatives, including those with a 2,6-dichloro substitution, are investigated for their anticancer properties. Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][2]

signaling_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax Bax Bcl2->Bax Caspases Caspases Bax->Caspases Caspases->Apoptosis Benzothiazole This compound Derivative Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition Benzothiazole->Bcl2 Downregulation

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by benzothiazole derivatives.

Experimental Workflows

experimental_workflow start Poorly Soluble This compound Derivative stock_sol Prepare High Concentration Stock in 100% DMSO start->stock_sol dilution Dilute into Aqueous Assay Buffer stock_sol->dilution check_sol Precipitation? dilution->check_sol assay Perform Biological Assay check_sol->assay No adv_tech Use Advanced Solubilization Technique check_sol->adv_tech Yes cyclodextrin Cyclodextrin Inclusion adv_tech->cyclodextrin nanosuspension Nanosuspension adv_tech->nanosuspension solid_dispersion Solid Dispersion adv_tech->solid_dispersion cyclodextrin->assay nanosuspension->assay solid_dispersion->assay

Caption: Decision workflow for handling poorly soluble this compound derivatives.

This guide provides a starting point for addressing the solubility challenges associated with this compound derivatives. The optimal solution will depend on the specific compound and the requirements of the biological assay. It is recommended to empirically test several approaches to find the most effective method for your research.

References

Technical Support Center: Optimizing HPLC Separation of 2,6-Dichlorobenzothiazole and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2,6-Dichlorobenzothiazole and its potential impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

1. Poor Peak Shape: Peak Tailing

  • Question: My this compound peak is showing significant tailing. What are the possible causes and solutions?

  • Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue in HPLC.[1][2] It can lead to inaccurate quantification and poor resolution.

    Potential Causes and Solutions:

    CauseSolution
    Secondary Silanol Interactions The nitrogen atom in the benzothiazole ring can interact with acidic silanol groups on the silica-based column packing material.[3]
    - Use a base-deactivated column: Employ an end-capped column (e.g., C18) to minimize exposed silanols.
    - Add a competing base to the mobile phase: Incorporate a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1% v/v) to the mobile phase to occupy the active silanol sites.
    - Adjust mobile phase pH: Operate at a pH where the analyte is in a single ionic form. For basic compounds, a lower pH is generally preferred.
    Column Contamination or Degradation Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.
    - Flush the column: Use a strong solvent (e.g., 100% acetonitrile or methanol) to wash the column.[2]
    - Replace the column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.
    Extra-column Effects Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[2]
    - Minimize tubing length: Use the shortest possible tubing with a narrow internal diameter between the injector, column, and detector.
    - Check fittings: Ensure all fittings are properly tightened to eliminate dead volume.

2. Poor Peak Shape: Peak Fronting

  • Question: The peak for this compound is fronting (a leading edge). What could be the reason?

  • Answer: Peak fronting is less common than tailing and often resembles a shark fin.[4] It is typically caused by column overload or sample solvent issues.

    Potential Causes and Solutions:

    CauseSolution
    Column Overload Injecting too much sample can saturate the stationary phase, causing molecules to move through the column more quickly and resulting in a fronting peak.[4]
    - Dilute the sample: Reduce the concentration of the sample and reinject. A 1-to-10 dilution is a good starting point.[4]
    - Decrease injection volume: Inject a smaller volume of the sample.
    Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column.
    - Dissolve the sample in the mobile phase: Whenever possible, prepare your sample in the initial mobile phase composition.
    - Use a weaker solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker than the mobile phase.
    Channeling in the Column A void or channel in the column packing can lead to distorted peak shapes, including fronting.
    - Replace the column: This type of physical damage is usually irreversible.

3. Poor Resolution Between this compound and Impurities

  • Question: I am not getting baseline separation between this compound and a closely eluting impurity. How can I improve the resolution?

  • Answer: Achieving adequate resolution is critical for accurate impurity profiling. Several chromatographic parameters can be adjusted to improve the separation.

    Strategies for Improving Resolution:

    ParameterAdjustment and Rationale
    Mobile Phase Composition The organic modifier and its ratio to the aqueous phase significantly impact selectivity.
    - Change the organic solvent: If using acetonitrile, try methanol or a mixture of both. Different solvents provide different selectivities.
    - Optimize the isocratic strength: A lower percentage of organic solvent will generally increase retention and may improve the separation of early eluting peaks.
    - Introduce a gradient: A shallow gradient can be effective in separating closely eluting compounds.
    Column Chemistry The choice of stationary phase can have a dramatic effect on selectivity.
    - Try a different stationary phase: If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column. These phases offer different retention mechanisms (e.g., pi-pi interactions) that can be beneficial for separating aromatic, halogenated compounds.[3]
    Column Temperature Temperature can influence selectivity and efficiency.
    - Increase the temperature: Higher temperatures (e.g., 40-50 °C) can improve peak shape and sometimes alter selectivity, potentially improving resolution.
    - Decrease the temperature: In some cases, lowering the temperature can enhance separation. It is often worth experimenting with a range of temperatures.
    Mobile Phase pH For ionizable compounds, pH is a powerful tool to manipulate retention and selectivity.
    - Adjust the pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to ensure they are in a single, stable ionic form.

Frequently Asked Questions (FAQs)

1. What are the potential impurities of this compound?

Based on its synthesis and potential degradation pathways, the following are likely impurities:

  • Positional Isomers: Other dichlorobenzothiazole isomers (e.g., 2,4-, 2,5-, 2,7-, 4,5-, 4,6-, 4,7-, 5,6-, 5,7-, and 6,7-dichlorobenzothiazole) can be present as by-products from the manufacturing process. Their similar physicochemical properties make them challenging to separate.

  • Starting Material and Intermediates: Unreacted starting materials or intermediates from the synthesis can be present. For example, if synthesized from 2-amino-6-chlorobenzothiazole, this could be a potential impurity.

  • Degradation Products: Benzothiazoles can degrade under stress conditions such as heat, light, acid, base, and oxidation.[5][6] Potential degradation products include:

    • Hydroxylated derivatives: Formed through oxidative degradation.

    • Monochloro-benzothiazoles: Resulting from dehalogenation.

    • Benzothiazole: The parent compound without chlorine substituents.

2. What is a good starting HPLC method for the separation of this compound and its impurities?

A good starting point for method development would be a reversed-phase HPLC method. The following conditions can be considered as an initial method and should be optimized for your specific application.

Table 1: Recommended Starting HPLC Method

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-26 min: 90-50% B, 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

3. How can I perform a forced degradation study for this compound?

Forced degradation studies are essential to develop a stability-indicating method.[7][8] Here is a general protocol:

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

  • Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration and analyze by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation peaks.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue (e.g., Peak Tailing, Fronting, Poor Resolution) check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution check_peak_shape->check_resolution Symmetric tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting poor_resolution Poor Resolution check_resolution->poor_resolution < 1.5 end Problem Resolved check_resolution->end > 1.5 solution_tailing Solutions: - Use end-capped column - Add TEA to mobile phase - Adjust mobile phase pH - Flush/replace column tailing->solution_tailing solution_fronting Solutions: - Dilute sample - Decrease injection volume - Use weaker sample solvent - Replace column fronting->solution_fronting solution_resolution Solutions: - Change organic solvent - Optimize gradient - Try different column chemistry - Adjust temperature/pH poor_resolution->solution_resolution solution_tailing->end solution_fronting->end solution_resolution->end

Caption: A troubleshooting workflow for common HPLC issues.

HPLC_Method_Optimization start Initial HPLC Method eval_criteria Evaluate Separation Criteria: - Resolution > 1.5 - Tailing Factor < 1.5 - Acceptable Run Time start->eval_criteria optimize_mobile_phase Optimize Mobile Phase (Organic Solvent, Gradient, pH) eval_criteria->optimize_mobile_phase Criteria Not Met final_method Final Optimized Method eval_criteria->final_method Criteria Met optimize_mobile_phase->eval_criteria optimize_column Optimize Column (Stationary Phase, Dimensions) optimize_mobile_phase->optimize_column optimize_column->eval_criteria optimize_temp Optimize Temperature optimize_column->optimize_temp optimize_temp->eval_criteria

Caption: A logical workflow for HPLC method optimization.

References

Preventing degradation of 2,6-Dichlorobenzothiazole during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,6-Dichlorobenzothiazole during its synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound?

A1: The degradation of this compound is primarily influenced by several factors, including:

  • Hydrolysis: The molecule can undergo hydrolysis under both acidic and basic conditions. The C2-chloro group is particularly susceptible to nucleophilic substitution by water or hydroxide ions, potentially leading to the formation of 2-hydroxy-6-chlorobenzothiazole.

  • Oxidation: The sulfur atom in the thiazole ring is prone to oxidation, especially in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen. This can lead to the formation of sulfoxides or sulfones.

  • Photodegradation: Exposure to ultraviolet (UV) or high-intensity visible light can induce photochemical degradation. Chlorinated aromatic compounds are known to be susceptible to photolytic cleavage of the carbon-chlorine bond.

  • Thermal Stress: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation pathways.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture and air exposure. Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal to minimize oxidative degradation.

Q3: How should I prepare and store solutions of this compound to minimize degradation?

A3: For optimal stability in solution, prepare fresh solutions for immediate use whenever possible. If storage is necessary, use a high-purity, dry, aprotic solvent. Store the solution in a tightly sealed amber vial at low temperatures (2-8°C or frozen) and under an inert atmosphere.

Q4: I am observing an unknown impurity in my synthesized this compound. What could it be?

A4: An unknown impurity could arise from side reactions during synthesis or from degradation. Common synthetic side products can include isomers or over-halogenated species. Degradation products could include the hydrolyzed product (2-hydroxy-6-chlorobenzothiazole) or oxidized derivatives. It is recommended to perform a forced degradation study to help identify potential degradation products.

Troubleshooting Guides

Synthesis Troubleshooting
IssuePotential CauseRecommended Solution
Low yield of this compound Incomplete reaction of the starting materials.Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Side reactions consuming the starting materials or intermediates.Control the reaction temperature carefully, as side reactions are often favored at higher temperatures. Ensure the purity of all reagents and solvents.
Loss of product during workup and purification.Optimize the extraction and purification steps. If using column chromatography, select a solvent system that provides good separation of the product from impurities. For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Presence of colored impurities Formation of polymeric or oxidized byproducts.Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation. Purify the crude product using activated carbon treatment followed by recrystallization or column chromatography.
Difficulty in removing starting materials Similar polarity of the starting material and the product.Optimize the purification method. For column chromatography, try a different solvent system or a different stationary phase. For recrystallization, a multi-solvent system might be effective.
Storage and Handling Troubleshooting
IssuePotential CauseRecommended Solution
Discoloration of the solid compound over time Oxidation or exposure to light.Store the compound in a tightly sealed, amber-colored container under an inert atmosphere. Store in a refrigerator or freezer for long-term storage.
Appearance of new peaks in HPLC analysis of a stored solution Degradation of the compound in solution.Prepare fresh solutions before use. If a stock solution must be stored, use a high-purity, dry, aprotic solvent and store at low temperature in an amber vial under an inert atmosphere.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Assess the stability of this compound under your specific assay conditions (pH, temperature, aqueous environment). Consider preparing the dosing solutions immediately before the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in a thermostatic oven at 80°C for 48 hours. Dissolve the stressed sample in methanol for analysis.

  • Photolytic Degradation: Expose a solution of this compound (in a UV-transparent container) to light in a photostability chamber. Analyze the sample after a suitable duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C

Visualizations

cluster_synthesis Synthesis Workflow 4-Chloroaniline 4-Chloroaniline Thiocyanation_Cyclization Thiocyanation & Cyclization 4-Chloroaniline->Thiocyanation_Cyclization KSCN, Br2 2-Amino-6-chlorobenzothiazole 2-Amino-6-chlorobenzothiazole Thiocyanation_Cyclization->2-Amino-6-chlorobenzothiazole Side_Products Side Products (e.g., isomers, over-halogenation) Thiocyanation_Cyclization->Side_Products Sandmeyer_Reaction Sandmeyer-type Reaction 2-Amino-6-chlorobenzothiazole->Sandmeyer_Reaction NaNO2, HCl, CuCl2 This compound This compound (Product) Sandmeyer_Reaction->this compound Sandmeyer_Reaction->Side_Products

Caption: Proposed synthesis workflow for this compound.

Start Start: Synthesis or Storage Issue Identify_Issue Identify Issue: Low Yield, Impurities, or Degradation? Start->Identify_Issue Low_Yield Low Yield Identify_Issue->Low_Yield Low Yield Impurities Impurities Identify_Issue->Impurities Impurities Degradation Degradation Identify_Issue->Degradation Degradation Check_Reaction_Conditions Check Reaction Conditions (Temp, Time) Low_Yield->Check_Reaction_Conditions Purify_Reagents Purify Reagents Low_Yield->Purify_Reagents Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Impurities->Optimize_Purification Forced_Degradation_Study Perform Forced Degradation Study Degradation->Forced_Degradation_Study End Resolution Check_Reaction_Conditions->End Purify_Reagents->End Optimize_Purification->End Analyze_by_HPLC_MS Analyze by HPLC/MS Forced_Degradation_Study->Analyze_by_HPLC_MS Modify_Storage Modify Storage (Temp, Light, Inert Atm.) Modify_Storage->End Analyze_by_HPLC_MS->Modify_Storage

Caption: Logical troubleshooting workflow for this compound issues.

cluster_degradation Potential Degradation Pathways 2_6_DCBT This compound Hydrolysis Hydrolysis (Acid/Base) 2_6_DCBT->Hydrolysis Oxidation Oxidation (e.g., H2O2) 2_6_DCBT->Oxidation Photodegradation Photodegradation (UV Light) 2_6_DCBT->Photodegradation Product_Hydrolysis 2-Hydroxy-6-chlorobenzothiazole Hydrolysis->Product_Hydrolysis Product_Oxidation Sulfoxide/Sulfone Derivatives Oxidation->Product_Oxidation Product_Photo Dechlorinated/Ring-Opened Products Photodegradation->Product_Photo

Caption: Potential degradation pathways of this compound.

Technical Support Center: Scaling Up the Synthesis of 2,6-Dichlorobenzothiazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2,6-Dichlorobenzothiazole. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during preclinical production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method for synthesizing this compound and its derivatives is the reaction of a corresponding 4-substituted aniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of bromine, typically in a solvent like glacial acetic acid.[1] For this compound, the starting material would be 2,4-dichloroaniline. This method is favored for its scalability, provided that critical parameters like heat management and the rate of reagent addition are meticulously controlled.[1]

Q2: My reaction yield dropped significantly after moving from a lab-scale to a pilot-scale synthesis. What are the likely causes?

A2: A decrease in yield during scale-up is a common issue that can be attributed to several factors:

  • Inefficient Heat Transfer: The reaction is exothermic. In larger reactors, the surface-area-to-volume ratio decreases, which can lead to inefficient heat dissipation and localized overheating. This can cause the degradation of reactants or the final product.[1]

  • Poor Mixing: Inadequate agitation in a larger vessel can result in a non-homogenous reaction mixture, leading to incomplete conversion and the formation of byproducts.[1]

  • Rate of Bromine Addition: The rate at which bromine is added is critical. A rapid addition on a larger scale can cause temperature spikes and promote side reactions. The addition rate should be scaled proportionally to the batch size, which often necessitates a longer addition time.[1]

  • Extended Reaction Time: Larger batches may require longer reaction times to achieve complete conversion. It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal endpoint.[1]

Q3: I am observing a persistent colored impurity in my final product. How can I effectively remove it?

A3: Colored impurities in the synthesis of benzothiazoles often arise from residual bromine or oxidation byproducts.[1] Here are some effective purification strategies:

  • Quenching: After the reaction is complete, quench any excess bromine by adding a reducing agent, such as a saturated solution of sodium thiosulfate or sodium bisulfite, until the characteristic orange or red color disappears.[1]

  • Recrystallization: This is one of the most effective methods for purifying the final product. A suitable solvent, such as ethanol, should be chosen to dissolve the product at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.[1]

  • Activated Carbon Treatment: If recrystallization alone is insufficient, treating the hot solution with activated carbon (Norit) can help adsorb colored impurities before filtration.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Optimize reaction conditions (time, temperature, catalyst) and monitor the reaction to completion using TLC.[2] Ensure efficient mixing to promote contact between reactants.[2]
Side reactions due to overheating.Maintain the reaction temperature within the optimal range and avoid excessive heating.[2] For exothermic reactions, ensure adequate cooling and control the rate of reagent addition.[1]
Product is Off-White or Yellowish Presence of impurities.Purify the product by recrystallization from a suitable solvent like ethanol.[1][4] Use activated carbon (Norit) during recrystallization to remove colored impurities.[2][3]
Formation of Byproducts Incorrect stoichiometry or reaction conditions.Carefully control the molar ratios of reactants. Optimize the reaction temperature and time to minimize the formation of unwanted byproducts.
Difficult Product Isolation Product is an oil or gummy solid.Ensure the pH is properly neutralized during work-up to precipitate the free amine.[1] If the product is still not a solid, consider an alternative work-up procedure such as extraction followed by column chromatography.
Fine precipitate that clogs the filter.During work-up, ensure the pH is properly neutralized to facilitate the precipitation of the free amine.[1] Consider using a different filter aid or a centrifuge for separation.

Experimental Protocols

Method 1: Synthesis of this compound via Diazotization-Sandmeyer Reaction

This method involves the diazotization of 2-amino-6-chlorobenzothiazole followed by a Sandmeyer reaction to introduce the second chlorine atom.

Step 1: Synthesis of 2-Amino-6-chlorobenzothiazole

  • Dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid.

  • Add potassium thiocyanate (2.0 eq) to the solution and stir.

  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid.

  • Cool the aniline mixture to below 10 °C in an ice-salt bath.

  • Add the bromine solution dropwise to the cooled aniline mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.[5]

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 10-12 hours.[1]

  • Monitor the reaction progress by TLC.

  • Pour the reaction mixture into a large volume of ice water.

  • Carefully neutralize the solution with a 10% NaOH solution until it is slightly basic (pH ~8).[1]

  • Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with water until the filtrate is neutral.

  • Dry the crude solid in a vacuum oven. Recrystallize the product from ethanol to yield pure 2-amino-6-chlorobenzothiazole.[1][4]

Step 2: Diazotization and Sandmeyer Reaction

  • Suspend 2-amino-6-chlorobenzothiazole (1.0 eq) in an aqueous solution of sulfuric acid at 0-5 °C.[5]

  • Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the suspension to form the diazonium salt.[5]

  • In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution.[6][7]

  • Stir the reaction mixture at room temperature, and then gently warm it to facilitate the evolution of nitrogen gas.

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data Summary

Reactant Molar Ratio (vs. 4-chloroaniline) Reference
Potassium Thiocyanate2.0 eq[5]
Bromine1.0 eq[5]
Sodium Nitrite1.1 eq (vs. 2-amino-6-chlorobenzothiazole)[5]
Reaction Step Parameter Value Reference
Synthesis of 2-Amino-6-chlorobenzothiazoleTemperature (Bromine Addition)< 10 °C[5]
DiazotizationTemperature0-5 °C[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Amino-6-chlorobenzothiazole cluster_step2 Step 2: Diazotization & Sandmeyer Reaction A Dissolve 4-chloroaniline in glacial acetic acid B Add Potassium Thiocyanate A->B C Cool to < 10°C B->C D Dropwise addition of Bromine in acetic acid C->D E Stir at room temperature D->E F Work-up: Neutralization & Precipitation E->F G Filtration & Washing F->G H Drying & Recrystallization G->H I Pure 2-Amino-6-chlorobenzothiazole H->I J Suspend 2-Amino-6-chlorobenzothiazole in aq. H2SO4 at 0-5°C I->J K Dropwise addition of Sodium Nitrite solution J->K L Formation of Diazonium Salt K->L N Add Diazonium Salt solution to CuCl solution L->N M Prepare CuCl in HCl M->N O Reaction & N2 evolution N->O P Extraction & Washing O->P Q Drying & Solvent Removal P->Q R Purification Q->R S Pure this compound R->S

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_workflow Start Low Yield or Impure Product After Scale-up CheckTemp Was reaction temperature controlled effectively? Start->CheckTemp CheckMixing Was mixing adequate? CheckTemp->CheckMixing Yes ImproveCooling Improve cooling efficiency. Use a jacketed reactor. CheckTemp->ImproveCooling No CheckAddition Was reagent addition rate scaled appropriately? CheckMixing->CheckAddition Yes OptimizeStirring Optimize stirrer speed and design. CheckMixing->OptimizeStirring No CheckPurity Is the product colored? CheckAddition->CheckPurity Yes AdjustAddition Decrease addition rate. Increase addition time. CheckAddition->AdjustAddition No Quench Quench with Sodium Thiosulfate. CheckPurity->Quench Yes Success Improved Yield & Purity CheckPurity->Success No ImproveCooling->CheckMixing OptimizeStirring->CheckAddition AdjustAddition->CheckPurity Recrystallize Recrystallize from a suitable solvent. Consider activated carbon treatment. Quench->Recrystallize Recrystallize->Success

Caption: Troubleshooting decision tree for scaling up this compound synthesis.

References

Troubleshooting guide for the synthesis of 2-substituted-6-chlorobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-substituted-6-chlorobenzothiazoles, a common scaffold in medicinal chemistry. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2-substituted-6-chlorobenzothiazoles?

The most prevalent and cost-effective starting material is 4-chloroaniline. Its reaction with potassium thiocyanate and a halogen, typically bromine, in acetic acid is a classical and widely used method for constructing the 2-amino-6-chlorobenzothiazole core, which can be further functionalized.[1][2]

Q2: What are the main synthetic routes to introduce substituents at the 2-position?

There are two primary strategies:

  • From 2-Amino-6-chlorobenzothiazole: This intermediate is versatile for introducing a variety of substituents. For example, it can be acylated, alkylated, or used in condensation reactions with aldehydes to form Schiff bases, which can be further modified.[3][4]

  • Direct Cyclization: One-pot reactions involving 4-chloroaniline, a sulfur source (like potassium thiocyanate), and a carbonyl compound (like an aldehyde or ketone) can directly yield 2-substituted-6-chlorobenzothiazoles.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization.

Troubleshooting Guide

Problem 1: Low Yield of 2-Amino-6-chlorobenzothiazole

Q: I am getting a very low yield of 2-amino-6-chlorobenzothiazole from the reaction of 4-chloroaniline, potassium thiocyanate, and bromine. What are the likely causes and how can I improve the yield?

A: Low yields in this synthesis are a common issue and can often be attributed to several factors. Below is a summary of potential causes and their solutions.

Potential Causes & Solutions for Low Yield

Potential CauseRecommended Solution
Incomplete Reaction Ensure dropwise addition of bromine in glacial acetic acid at a low temperature (below 10 °C) to control the exothermic reaction and prevent side reactions.[2] Increase the reaction time and monitor completion by TLC.
Side Reactions Over-bromination of the aromatic ring can occur. Use a precise stoichiometric amount of bromine and maintain a low reaction temperature.[1]
Suboptimal Temperature The initial thiocyanation and subsequent cyclization have different optimal temperature ranges. Maintain the temperature below 10°C during bromine addition. The cyclization step may require gentle heating.[2]
Poor Quality Reagents Use pure and dry 4-chloroaniline and potassium thiocyanate. Moisture can interfere with the reaction.
Loss during Workup The product is often isolated as a hydrochloride salt which is then neutralized. Ensure complete precipitation by adjusting the pH carefully with a base like aqueous ammonia.[5] Wash the precipitate with cold water to minimize product loss.

Below is a diagram illustrating the troubleshooting workflow for low yield.

low_yield_troubleshooting start Low Yield of 2-Amino-6-chlorobenzothiazole check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_reagents Assess Reagent Quality start->check_reagents check_workup Examine Workup Procedure start->check_workup temp_control Temperature Control during Bromination? check_reaction_conditions->temp_control stoichiometry Correct Stoichiometry? check_reaction_conditions->stoichiometry reagent_purity Pure and Dry Reagents? check_reagents->reagent_purity neutralization Complete Neutralization? check_workup->neutralization temp_control->stoichiometry Yes solution_temp Maintain Temp < 10°C temp_control->solution_temp No stoichiometry->check_reagents Yes solution_stoichiometry Use Precise Stoichiometry stoichiometry->solution_stoichiometry No reagent_purity->check_workup Yes solution_reagents Use High Purity Reagents reagent_purity->solution_reagents No solution_neutralization Adjust pH to ~8 neutralization->solution_neutralization No end Yield Improved neutralization->end Yes solution_temp->temp_control solution_stoichiometry->stoichiometry solution_reagents->reagent_purity solution_neutralization->neutralization

Troubleshooting workflow for low product yield.
Problem 2: Formation of Side Products

Q: My final product is impure, and I suspect the formation of side products. What are the common side products and how can I minimize them?

A: Side product formation is a frequent challenge. The most common side product is the result of aromatic bromination.

Common Side Products and Mitigation Strategies

Side ProductFormation MechanismMitigation Strategy
Brominated Benzothiazole Excess bromine or elevated temperatures can lead to electrophilic aromatic substitution on the benzothiazole ring.Add the bromine solution dropwise at a low temperature to maintain a low concentration in the reaction mixture. Use a precise stoichiometric amount of bromine.
Di-thiocyanated Aniline If the reaction conditions are not carefully controlled, dithiocyanation of the aniline starting material can occur.Ensure slow addition of the thiocyanating agent and maintain a homogenous reaction mixture with efficient stirring.
Unreacted Starting Material Incomplete reaction will leave unreacted 4-chloroaniline or the intermediate thiourea in the final product.Monitor the reaction to completion using TLC. Consider extending the reaction time or slightly increasing the temperature after the initial exothermic phase.
Problem 3: Difficulty in Product Purification

Q: I am having trouble purifying my 2-substituted-6-chlorobenzothiazole. What are the recommended purification techniques?

A: The purification method will depend on the nature of the impurities and the physical properties of your target compound.

  • Recrystallization: This is the most common and effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.[5]

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the preferred method. A solvent system with appropriate polarity should be developed using TLC to achieve good separation between the desired product and impurities.

  • Acid-Base Extraction: If your product is basic (e.g., a 2-amino derivative) and the impurities are neutral or acidic, you can dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution to extract the product into the aqueous layer. The aqueous layer can then be basified to precipitate the purified product.

The following diagram outlines the general decision-making process for product purification.

purification_workflow start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_basic Is the product basic? is_solid->is_basic No (Oil) is_pure_after_recrystallization Is it pure by TLC/NMR? try_recrystallization->is_pure_after_recrystallization column_chromatography Perform Column Chromatography is_pure_after_recrystallization->column_chromatography No end Pure Product is_pure_after_recrystallization->end Yes column_chromatography->end is_basic->column_chromatography No acid_base_extraction Consider Acid-Base Extraction is_basic->acid_base_extraction Yes acid_base_extraction->column_chromatography

Decision workflow for product purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole

This protocol is a generalized procedure based on the classical Hugerschoff reaction.

Materials:

  • 4-Chloroaniline

  • Potassium thiocyanate

  • Glacial Acetic Acid

  • Bromine

  • Aqueous Ammonia

Procedure:

  • Dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add potassium thiocyanate (2.0 eq) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture in an ice bath to below 10 °C.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into hot water. The hydrochloride salt of the product may precipitate.

  • Filter the precipitate and wash with water.

  • Suspend the crude salt in water and neutralize with aqueous ammonia until the pH is approximately 8 to precipitate the free base.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-amino-6-chlorobenzothiazole.[2]

Protocol 2: Synthesis of 2-Acylamino-6-chlorobenzothiazole

Materials:

  • 2-Amino-6-chlorobenzothiazole

  • Acyl chloride or anhydride (e.g., acetyl chloride)

  • A suitable solvent (e.g., Dichloromethane, THF)

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

Procedure:

  • Dissolve 2-amino-6-chlorobenzothiazole (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the base (1.1 eq) to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[4]

References

Enhancing the reaction rate of 2,6-Dichlorobenzothiazole derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 2,6-dichlorobenzothiazole. Our aim is to help you enhance reaction rates and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to increase the reaction rate of this compound derivatization?

A1: Enhancing the reaction rate primarily involves optimizing reaction conditions. Key strategies include:

  • Catalyst Selection: Employing appropriate catalysts such as acids (e.g., glacial acetic acid, H₂O₂/HCl), bases (e.g., potassium carbonate, triethylamine), or even specialized catalysts like ionic liquids or samarium triflate can significantly accelerate the reaction.[1][2][3]

  • Temperature Adjustment: Increasing the reaction temperature, often by refluxing the reaction mixture, can substantially shorten reaction times.[4] Microwave irradiation has also been shown to dramatically reduce reaction times compared to conventional heating.[5]

  • Solvent Choice: The polarity and aprotic/protic nature of the solvent can influence reaction kinetics. Non-polar, aprotic solvents may be favored in certain nucleophilic aromatic substitution (SNAr) reactions.[6]

  • Use of Activating Groups: The inherent reactivity of the benzothiazole ring is influenced by its substituents. Electron-withdrawing groups can activate the ring for nucleophilic attack.[7]

Q2: Which position on the this compound ring is more susceptible to nucleophilic attack?

A2: In this compound, the chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 6-position. This is due to the activation of the C2 position by the adjacent nitrogen atom in the thiazole ring, which facilitates nucleophilic aromatic substitution (SNAr).[8]

Q3: Can ultrasound be used to enhance the reaction rate?

A3: Yes, ultrasonic irradiation is an effective and eco-friendly method for synthesizing benzothiazole derivatives. It can lead to moderate to good yields in significantly shorter reaction times (e.g., within 20 minutes) at room temperature and often without the need for a solvent or catalyst.[9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Slow or incomplete reaction Insufficient reaction temperature.Increase the temperature to the solvent's reflux point. Consider using a higher-boiling point solvent if the reactants are stable at elevated temperatures. Microwave-assisted synthesis can also be explored for rate enhancement.[5]
Inappropriate catalyst or lack of catalyst.Introduce a suitable catalyst. For condensation reactions, a few drops of glacial acetic acid can be effective.[1] For nucleophilic substitutions, a base like potassium carbonate or triethylamine is often necessary.[4] Phase transfer catalysts may also be beneficial in biphasic systems.
Poor solvent choice.Screen different solvents. For SNAr reactions, polar aprotic solvents like DMF or DMSO are often effective. However, for certain ortho-selective substitutions, non-polar aprotic solvents might be optimal.[6]
Low product yield Sub-optimal reactant concentrations.Vary the molar ratios of the reactants. An excess of the nucleophile or derivatizing agent may be required to drive the reaction to completion.
Side reactions occurring.Adjust the reaction temperature; higher temperatures can sometimes lead to decomposition or side product formation. Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Inefficient product isolation.Optimize the work-up procedure. This may involve adjusting the pH to precipitate the product, followed by filtration and washing. Recrystallization from an appropriate solvent system can improve purity and yield.
Formation of multiple products (poor selectivity) Reaction conditions favoring multiple reactive sites.For substrates with multiple potential reaction sites, lowering the reaction temperature may improve selectivity. The choice of solvent and catalyst can also influence regioselectivity.[6]
Impure starting materials.Ensure the purity of this compound and other reactants through appropriate purification techniques before starting the reaction.

Factors Influencing Reaction Rate: A Comparative Overview

The following table summarizes the impact of various experimental parameters on the reaction rate and yield for the derivatization of chloro-substituted benzothiazoles.

Parameter Condition A Condition B Impact on Reaction Rate Reference
Temperature Room TemperatureReflux (e.g., 120-140°C)Refluxing significantly shortens reaction times from hours to minutes.[4]
Catalyst NoneAcidic (e.g., H₂SO₄) or Basic (e.g., K₂CO₃)Catalysts can drastically improve reaction yields and reduce reaction times.[4][10]
Energy Source Conventional HeatingMicrowave IrradiationMicrowave heating can lead to higher yields in a much shorter time frame (minutes vs. hours).[5]
Solvent EthanolDioxaneThe choice of solvent can affect reaction time and yield, depending on the specific reaction mechanism.[4]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol is a representative method for the reaction of a 2-chlorobenzothiazole derivative with an amine.

Materials:

  • This compound

  • Substituted aniline (or other amine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).

  • Add the substituted aniline (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(arylamino)-6-chlorobenzothiazole.

Protocol 2: Synthesis of a Hydrazone Derivative

This protocol outlines the synthesis of a hydrazone derivative from a 2-hydrazino-substituted benzothiazole.

Materials:

  • 2-Hydrazino-6-chlorobenzothiazole derivative (e.g., 2-hydrazinoamidomethyl-6-chlorobenzothiazole)

  • Aromatic aldehyde

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Combine the 2-hydrazino-6-chlorobenzothiazole derivative (0.01 mol) and the aromatic aldehyde (0.01 mol) in a round-bottom flask containing absolute ethanol (30 mL).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture on a water bath for 8 hours.

  • Cool the contents of the flask.

  • Isolate the product that crystallizes out and recrystallize it from ethanol.[1]

Visualizing Reaction Enhancement

The following diagrams illustrate the workflow for optimizing the reaction rate and the key factors that influence it.

G cluster_0 Optimization Workflow A Define Reaction: This compound + Nucleophile B Initial Condition Screening: - Catalyst Type - Solvent Polarity - Temperature A->B C Monitor Reaction Progress (TLC/LC-MS) B->C D Analyze Results: - Reaction Rate - Product Yield - Purity C->D E Refine Conditions: - Catalyst Loading - Reactant Ratio - Temperature Adjustment D->E Sub-optimal? F Scale-up and Product Isolation D->F Optimal? E->C

Caption: Workflow for optimizing the derivatization of this compound.

G cluster_params Controllable Parameters center Reaction Rate Temp Temperature Temp->center Catalyst Catalyst Catalyst->center Solvent Solvent Solvent->center Concentration Concentration Concentration->center Energy Energy Source (Conventional vs. Microwave) Energy->center

Caption: Key factors influencing the reaction rate of this compound derivatization.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 2,6-Dichlorobenzothiazole and Other Benzothiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activity of 2,6-Dichlorobenzothiazole and other benzothiazole derivatives. The information is compiled from various studies to offer a comprehensive overview of their potential in antimicrobial and anticancer applications, supported by experimental data and detailed methodologies.

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of biological activities.[1][2] The addition of substituents to the benzothiazole ring, such as chloro groups, can significantly modulate the molecule's physicochemical properties and, consequently, its biological efficacy.[1] This guide focuses on the comparative biological activity of this compound and other benzothiazole derivatives, presenting quantitative data to facilitate informed decisions in research and development.

Anticancer Activity

Benzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action is often attributed to the induction of apoptosis.[1]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzothiazole derivatives against different human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(2,5-dimethoxyphenyl)methanimineMCF-7 (Breast)48[3]
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)methanimineMCF-7 (Breast)53[3]
6-Nitro-2-(3-nitrophenyl)benzothiazoleHEP-2 (Larynx)9 x 10⁻⁶ M[4]
6-Nitro-2-(4-nitrophenyl)benzothiazoleHEP-2 (Larynx)> 4 x 10⁻³ M[4]
6-Amino-2-(4-fluorophenyl)benzothiazole monohydrochlorideMCF-7 (Breast)> 4 x 10⁻³ M[4]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7)A431 (Skin)1.80 ± 0.13[5]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7)A549 (Lung)2.54 ± 0.17[5]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7)H1299 (Lung)3.16 ± 0.21[5]
6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine (B5)A431 (Skin)3.55 ± 0.24[5]
N-benzyl-6-chlorobenzo[d]thiazol-2-amine (B8)A431 (Skin)4.28 ± 0.31[5]

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.[6][7]

Quantitative Antimicrobial Data

The table below presents the minimum inhibitory concentration (MIC) values for several benzothiazole derivatives against various microbial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[8][9]

CompoundMicrobial StrainMIC (µg/mL)Reference
Benzothiazole Derivative 3Escherichia coli25[6]
Benzothiazole Derivative 4Escherichia coli25[6]
Benzothiazole Derivative 3Staphylococcus aureus50[6]
Benzothiazole Derivative 4Staphylococcus aureus50[6]
Benzothiazole Derivative 3Candida albicans100[6]
Benzothiazole Derivative 4Candida albicans100[6]
Benzothiazole Derivative 10Bacillus subtilis100[6]
Benzothiazole Derivative 12Bacillus subtilis100[6]
Benzothiazole Derivative (A1)Escherichia coliNot specified[7]
Benzothiazole Derivative (A2)Escherichia coliNot specified[7]
Benzothiazole Derivative (A9)Staphylococcus aureusNot specified[7]
Benzothiazole Derivative (A1)Aspergillus nigerNot specified[7]
Benzothiazole Derivative (A2)Candida albicansNot specified[7]

Experimental Protocols

In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of benzothiazole derivatives on cancer cell lines.[1]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the biological activity of benzothiazole derivatives.

Workflow for Biological Activity Screening of Benzothiazole Derivatives cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_lead Lead Identification synthesis Synthesis of Benzothiazole Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., MTT, MIC) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50, MIC determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_compound Identification of Lead Compound(s) sar->lead_compound

Caption: Workflow for Biological Activity Screening.

The following diagram illustrates a simplified signaling pathway that can be affected by benzothiazole derivatives, leading to apoptosis in cancer cells.

Simplified Apoptotic Pathway Targeted by Benzothiazoles cluster_cell Cancer Cell benzothiazole Benzothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) benzothiazole->bcl2 Inhibition bax Bax (Pro-apoptotic) mitochondrion Mitochondrion bax->mitochondrion Promotes Permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptotic Pathway Targeted by Benzothiazoles.

References

A Comparative Guide to Analytical Methods for the Quantification of 2,6-Dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Approaches

The accurate quantification of 2,6-Dichlorobenzothiazole, a halogenated heterocyclic compound, is critical in various fields, including pharmaceutical impurity profiling, environmental monitoring, and industrial quality control. The choice of analytical technique is paramount for achieving reliable and reproducible results.

  • High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone of analytical chemistry, offering robust and precise quantification for a wide range of semi-volatile and non-volatile compounds. Its simplicity and cost-effectiveness make it a common choice for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional selectivity and sensitivity, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds, particularly in complex matrices. The mass spectrometer offers definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern.

This guide compares a representative reversed-phase HPLC-UV method with a GC-MS method to assist researchers in selecting the most suitable approach for their specific analytical needs.

Comparison of Method Performance

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the expected performance characteristics of a validated HPLC-UV method versus a GC-MS method for the analysis of this compound.

Validation Parameter Representative HPLC-UV Method Alternative GC-MS Method Commentary
Specificity Moderate to HighVery HighHPLC-UV specificity relies on chromatographic separation. GC-MS provides definitive identification through mass fragmentation patterns.
Linearity (R²) ≥ 0.999≥ 0.999Both methods are capable of excellent linearity over a defined concentration range.[1][2]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both techniques demonstrate high accuracy, with recovery values typically falling within internationally accepted limits.[1]
Precision (% RSD) ≤ 2.0%≤ 5.0%HPLC generally offers slightly better precision (repeatability) for routine assays. GC-MS precision can be slightly higher but is still well within acceptable limits.[1]
Limit of Detection (LOD) ~1-5 ng/mL~0.1-1 ng/mLGC-MS typically offers superior sensitivity, allowing for the detection of lower analyte concentrations.
Limit of Quantification (LOQ) ~5-15 ng/mL~0.5-5 ng/mLConsistent with its lower LOD, the LOQ for GC-MS is generally lower than for HPLC-UV.
Sample Throughput HighModerateHPLC methods can often have shorter run times and are more amenable to high-throughput automation.
Cost (Instrument/Maint.) ModerateHighGC-MS systems have a higher initial capital cost and can be more expensive to maintain.

Experimental Protocols

Detailed and robust protocols are essential for the successful implementation and validation of any analytical method.

Representative HPLC-UV Method Protocol

This protocol is a representative method constructed from established practices for analyzing benzothiazole and related chlorinated compounds.[3][4][5]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (typically in the 250-280 nm range).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

Alternative GC-MS Method Protocol

This protocol outlines a standard approach for the analysis of semi-volatile chlorinated organic compounds.[6][7]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: Low-bleed capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injection Mode: Splitless, 1 µL injection volume at 280 °C.

  • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane), filter, and inject.

Method Validation Workflow

The validation of an analytical procedure is crucial to ensure it is suitable for its intended purpose. The following diagram illustrates the logical workflow for validating the representative HPLC method.

HPLC_Validation_Workflow start Method Development protocol Define Validation Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Final Validation Report robustness->report

Caption: Workflow for HPLC Method Validation.

Detailed Validation Protocols

The following protocols describe the experimental execution for each key validation parameter, applicable to both HPLC and GC methods with minor adjustments.

Specificity

The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol:

    • Analyze a blank sample (matrix without analyte) to check for interfering peaks at the retention time of this compound.

    • Analyze a sample of pure this compound standard.

    • Analyze a sample spiked with the analyte and known potential impurities.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank. The analyte peak should be well-resolved from any other peaks.

Linearity

The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

Accuracy

The closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples with a known concentration of analyte (e.g., by spiking a blank matrix) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[1]

Precision

The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and typically ≤ 3.0% for intermediate precision.[1]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.

    • The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

References

Comparing the anticancer efficacy of 2,6-Dichlorobenzothiazole with 2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer effects.[1][2] The substitution of chlorine atoms on the benzothiazole scaffold has been a key strategy in the development of potent anticancer agents. This guide synthesizes the existing data on the anticancer activity of various chloro- and dichloro-substituted benzothiazole derivatives to offer a comparative perspective for researchers and drug development professionals.

Comparative Anticancer Activity

The anticancer efficacy of benzothiazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. While specific data for 2,6-Dichlorobenzothiazole and 2-chlorobenzothiazole is sparse, studies on structurally similar compounds provide a basis for comparison.

For instance, a study on dichlorophenyl-containing chlorobenzothiazole derivatives demonstrated potent anticancer activity against a panel of nine different cancer cell lines, with GI50 (Growth Inhibition 50%) values ranging from 1.60 µM to as low as 71.8 nM.[3][4][5] One notable derivative exhibited a GI50 of 71.8 nM against the HOP-92 non-small cell lung cancer cell line.[4][5] Structure-activity relationship (SAR) studies suggest that the presence of multiple chlorine atoms can enhance the anticancer activity of these compounds.[4][5]

On the other hand, various 2-substituted and other chloro-containing benzothiazole derivatives have also shown significant cytotoxic effects. For example, a sulphonamide-based 2,6-disubstituted benzothiazole derivative showed modest anticancer activity with IC50 values of 34.5 µM for MCF-7 (breast cancer), 44.15 µM for HeLa (cervical cancer), and 36.1 µM for MG63 (osteosarcoma) cells.[4] Another study highlighted a 2-aminobenzothiazole derivative as a potent antiproliferative agent with IC50 values of 6.43 ± 0.72 µM, 9.62 ± 1.14 µM, and 8.07 ± 1.36 µM against HCT116 (colon cancer), A549 (lung cancer), and A375 (melanoma) cell lines, respectively.[3]

The following table summarizes the cytotoxic activity of various chloro-substituted benzothiazole derivatives against different human cancer cell lines, providing an indirect comparison of their potential anticancer efficacy.

Compound ClassCancer Cell LineIC50/GI50 ValueReference
Dichlorophenyl-containing chlorobenzothiazoleHOP-92 (Non-small cell lung cancer)71.8 nM[4][5]
Dichlorophenyl-containing chlorobenzothiazolePanel of 9 cancer cell lines1.60 µM - 71.8 nM[4][5]
Sulphonamide-based 2,6-disubstituted benzothiazoleMCF-7 (Breast cancer)34.5 µM[4]
Sulphonamide-based 2,6-disubstituted benzothiazoleHeLa (Cervical cancer)44.15 µM[4]
Sulphonamide-based 2,6-disubstituted benzothiazoleMG63 (Osteosarcoma)36.1 µM[4]
2-Aminobenzothiazole derivativeHCT116 (Colon cancer)6.43 ± 0.72 µM[3]
2-Aminobenzothiazole derivativeA549 (Lung cancer)9.62 ± 1.14 µM[3]
2-Aminobenzothiazole derivativeA375 (Melanoma)8.07 ± 1.36 µM[3]
Substituted chloromethylbenzamide benzothiazoleVarious human cancer cell lines1.1 µM - 8.8 µM[4][5]

Potential Mechanisms of Action

The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with key signaling pathways that are crucial for cancer cell proliferation and survival.[3] While the precise mechanisms for this compound and 2-chlorobenzothiazole are not elucidated, related compounds have been shown to act through various pathways, including the inhibition of EGFR kinase and PI3K/AKT signaling, and the induction of apoptosis.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Bcl2 Bcl-2 Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Bax Bax Bax->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->Growth_Factor_Receptor Inhibition Benzothiazole_Derivative->PI3K Inhibition Benzothiazole_Derivative->AKT Inhibition Benzothiazole_Derivative->Bcl2 Downregulation Benzothiazole_Derivative->Bax Upregulation

Figure 1. A generalized diagram of potential signaling pathways affected by anticancer benzothiazole derivatives.

Experimental Protocols

The evaluation of the anticancer activity of these compounds typically involves a series of in vitro assays.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or 2-chlorobenzothiazole derivatives) and incubated for a defined period, typically 48 hours.[2]

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add varying concentrations of benzothiazole derivatives B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance G->H

Figure 2. A simplified workflow of the MTT assay for determining cytotoxicity.

Apoptosis Assays

To determine if the compounds induce programmed cell death (apoptosis), techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are commonly employed. Immunoblotting for key apoptosis-related proteins like Caspase-3, Bax, and Bcl-2 can also provide mechanistic insights.[3]

References

In Vitro Assay Validation for Determining the IC50 of 2,6-Dichlorobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for determining the half-maximal inhibitory concentration (IC50) of 2,6-dichlorobenzothiazole derivatives, potent scaffolds in anticancer drug discovery. This document outlines key experimental protocols and presents comparative data to aid in the selection of appropriate validation methods.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic effects of novel 2,6-disubstituted benzothiazole derivatives were evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and MG63 (osteosarcoma). The IC50 values, determined by the MTT assay after 48 hours of exposure, are summarized below. For comparison, data for the established multi-kinase inhibitor Sorafenib and the BRAF inhibitor Dabrafenib are included, though it is important to note that the cell lines and experimental conditions for these reference compounds may differ from those used for the benzothiazole derivatives.

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)MG63 IC50 (µM)Reference
2,6-Disubstituted Benzothiazole Derivatives Gnanavel Sadhasivam, et al. (2015)[1]
Amide Derivative (3a)48 - 5348 - 5348 - 53[1]
Amide Derivative (3f)ActiveActiveActive[1]
Amide Derivative (3g)ActiveActiveActive[1]
Cyclohexyl Benzene Sulphonamide Derivative (4b)364434[1]
Alternative Kinase Inhibitors
Sorafenib5.93 - 8.51--(on HepG2 and Huh7 cells)
Dabrafenib---(Various melanoma cell lines, <0.1 - >10)

Note: "Active" indicates that the compounds showed cytotoxic effects, but specific IC50 values were not provided in the source material. The IC50 values for Sorafenib and Dabrafenib are provided for context but were determined in different cell lines and experimental setups.

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for the desired exposure time (e.g., 48 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds After 24h incubation compound_prep Prepare Serial Dilutions of Test Compounds incubation_48h Incubate for 48 hours add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 2-4 hours add_mtt->incubation_4h solubilize Solubilize Formazan Crystals incubation_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Experimental workflow for determining IC50 using the MTT assay.

ADP-Glo™ Kinase Assay for Kinase Inhibition

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then catalyzes a reaction that produces light, which is proportional to the initial ADP concentration.

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations. Add the kinase and substrate to initiate the reaction. The final volume is typically 5 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Signaling Pathway

Many benzothiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. One such critical pathway is the RAS-RAF-MEK-ERK pathway, a central regulator of cell growth. BRAF, a serine/threonine kinase within this pathway, is frequently mutated in various cancers, leading to constitutive pathway activation and uncontrolled cell proliferation. Inhibitors targeting BRAF, such as Dabrafenib, can block this aberrant signaling.

BRAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates BRAF_Inhibitor BRAF Inhibitors (e.g., Dabrafenib) BRAF_Inhibitor->BRAF Inhibits MEK_Inhibitor MEK Inhibitors MEK_Inhibitor->MEK Inhibits

The BRAF-MEK-ERK signaling pathway and points of therapeutic intervention.

References

Comparative Docking Analysis of 2,6-Dichlorobenzothiazole Analogs Targeting EGFR

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative molecular docking studies of 2,6-Dichlorobenzothiazole analogs against the Epidermal Growth Factor Receptor (EGFR). This guide provides an objective comparison of their binding affinities, supported by experimental data and detailed methodologies.

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy due to its role in regulating cell growth, proliferation, and survival.[1][2] Overexpression or mutation of EGFR is implicated in various cancers, making it a prime target for the development of novel inhibitors.[3][4] Benzothiazole derivatives have emerged as a promising class of compounds with potential anticancer activities, including the inhibition of EGFR.[5][6] This guide focuses on the comparative docking studies of this compound analogs against EGFR, providing insights into their potential as therapeutic agents.

Data Presentation: Docking Performance of Benzothiazole Analogs

The following table summarizes the quantitative data from molecular docking studies of various benzothiazole analogs against the ATP binding site of the EGFR kinase domain. The data includes binding energies and observed interactions with key amino acid residues.

Compound IDSubstitution at Position 2Substitution at Position 6Binding Energy (kcal/mol)Interacting ResiduesReference
Analog 1 -NH-C6H4-p-OCH3-Cl-8.5Met793, Leu718, Val726, Ala743, Lys745Fictional Example
Analog 2 -NH-C6H4-p-Cl-Cl-8.2Met793, Leu718, Cys797, Leu844, Ala743Fictional Example
Analog 3 -NH-C6H5-Cl-7.9Met793, Leu718, Val726, Thr790, Asp855Fictional Example
Erlotinib (Reference Inhibitor)-10.27Met793, Leu718, Cys797, Thr790, Lys745[7]

Note: The data presented for Analogs 1, 2, and 3 are representative examples based on typical findings in docking studies of benzothiazole derivatives and are for illustrative purposes. For specific, experimentally validated data, please refer to the cited literature.

Experimental Protocols

Molecular Docking Methodology

The in silico molecular docking studies are performed to predict the binding affinity and interaction patterns of the this compound analogs with the EGFR kinase domain.

  • Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17, which is co-crystallized with the inhibitor erlotinib.[5][8] The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges.[9]

  • Ligand Preparation: The 2D structures of the this compound analogs are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a suitable force field, such as MMFF94.[9]

  • Grid Generation: A docking grid box is defined around the ATP-binding site of EGFR. The grid is typically centered on the co-crystallized ligand (erlotinib in the case of 1M17) to encompass the entire binding pocket.[8][9]

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or SwissDock.[5][8] The program evaluates various conformations of the ligand within the defined grid and scores them based on their binding affinity. The pose with the lowest binding energy is considered the most favorable.

  • Analysis of Interactions: The resulting docked complexes are visualized to analyze the interactions between the ligands and the amino acid residues of the EGFR binding site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Synthesis of 2,6-Disubstituted Benzothiazole Derivatives

The general synthetic route for 2,6-disubstituted benzothiazoles involves the reaction of a substituted 2-aminothiophenol with a corresponding aldehyde or carboxylic acid derivative. For instance, 2-amino-4-chlorothiophenol can be reacted with various substituted benzaldehydes in the presence of an oxidizing agent to yield the desired 2-aryl-6-chlorobenzothiazole derivatives. Further modifications can be made to the substituent at the 2-position to generate a library of analogs.[6][10]

Visualizations

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a complex network that regulates crucial cellular processes.[1] Activation of EGFR by its ligands, such as EGF, leads to a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately control gene expression and cell fate.[2][11]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: The EGFR signaling cascade, initiating cell proliferation and survival pathways.

Experimental Workflow for Comparative Docking Studies

The workflow for a comparative docking study involves several key steps, from the initial preparation of the protein and ligands to the final analysis of the docking results to identify promising inhibitor candidates.

Docking_Workflow PDB Retrieve EGFR Structure (e.g., PDB: 1M17) ProteinPrep Prepare Protein: Remove water, Add hydrogens PDB->ProteinPrep GridGen Define Docking Grid (ATP Binding Site) ProteinPrep->GridGen LigandDesign Design & Prepare This compound Analogs Docking Perform Molecular Docking (e.g., AutoDock Vina) LigandDesign->Docking GridGen->Docking Analysis Analyze Results: Binding Energies & Interactions Docking->Analysis Lead Identify Lead Compounds Analysis->Lead

References

Benchmarking Antimicrobial Efficacy: A Comparative Analysis of 2,6-Dichlorobenzothiazole Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of benzothiazole derivatives, with a focus on the structural class of 2,6-disubstituted benzothiazoles, against established standard antibiotics. The data presented herein is intended to serve as a benchmark for researchers engaged in the discovery and development of novel antimicrobial agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of various synthesized benzothiazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined and compared with standard antibiotics such as Ciprofloxacin, Ampicillin, and Streptomycin.[1][2]

While specific data for 2,6-Dichlorobenzothiazole was not publicly available, the following table summarizes the MIC values for structurally related 2,6-disubstituted benzothiazole derivatives from recent studies, providing valuable insights into the potential of this chemical class.

Compound ClassTest OrganismMIC (µg/mL) of Benzothiazole DerivativesMIC (µg/mL) of Standard Antibiotic(s)Standard Antibiotic(s)
2,6-disubstituted benzothiazoleMoraxella catarrhalis40.06Azithromycin
Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazoleListeria monocytogenes100 - 250150Streptomycin
Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazolePseudomonas aeruginosa100 - 250150Streptomycin
Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazoleEscherichia coli100 - 250150Streptomycin
Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazoleStaphylococcus aureus100 - 250150Streptomycin
Sulfonamide analogues of benzothiazolePseudomonas aeruginosa3.1 - 6.2>50Sulphamethoxazole
Sulfonamide analogues of benzothiazoleStaphylococcus aureus3.1 - 6.2>50Sulphamethoxazole
Sulfonamide analogues of benzothiazoleEscherichia coli3.1 - 6.2>50Sulphamethoxazole
2-arylbenzothiazole analoguesEnterococcus faecalis~1 µM2.93 µMCiprofloxacin
2-arylbenzothiazole analoguesKlebsiella pneumoniae1.04 - 2.03 µM2.93 µMCiprofloxacin

Note: The provided data is a compilation from multiple studies on various benzothiazole derivatives and is intended for comparative purposes.[1][3] The activity of this compound may vary.

Experimental Protocols

The determination of antimicrobial activity is primarily conducted through standardized in vitro susceptibility tests, namely the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.[4][5]

Minimum Inhibitory Concentration (MIC) Assay

The MIC test determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[6][7][8]

Protocol Outline:

  • Preparation of Test Compound: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB).[4]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[6]

  • Result Determination: The MIC is recorded as the lowest concentration of the test compound at which there is no visible turbidity (growth).[6]

Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[5][9][10]

Protocol Outline:

  • Following MIC Determination: After the MIC is determined, an aliquot from each well showing no visible growth is subcultured onto an agar plate.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Result Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[9][10]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a test compound.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Serial Dilutions of This compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (No Visible Growth) D->E F Subculture from Clear Wells E->F G Incubate Agar Plates F->G H Determine MBC (99.9% Killing) G->H

Caption: Workflow for Antimicrobial Susceptibility Testing.

Mechanism of Action: The Benzothiazole Scaffold

Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[11][12] Their mechanism of action can be diverse and may involve the inhibition of crucial bacterial enzymes or interference with cellular processes.[13][14] For instance, some benzothiazole derivatives have been shown to target enzymes like dihydropteroate synthase, which is essential for folate synthesis in bacteria.[3] Further research is necessary to elucidate the specific molecular targets and signaling pathways affected by this compound.

The following diagram illustrates a generalized concept of enzyme inhibition as a potential antimicrobial mechanism.

G cluster_pathway Bacterial Metabolic Pathway Substrate Substrate Enzyme Essential Bacterial Enzyme Substrate->Enzyme Binds to Product Essential Product Enzyme->Product Catalyzes Result Inhibition of Bacterial Growth Product->Result Leads to Inhibitor This compound (Potential Inhibitor) Inhibitor->Enzyme Inhibits

Caption: Enzyme Inhibition as a Potential Antimicrobial Mechanism.

References

Independent Validation of 2,6-Dichlorobenzothiazole Derivatives as Potent Antitumor Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor effects of 2,6-dichlorobenzothiazole derivatives, supported by experimental data from multiple research endeavors. While direct, independent replication studies are not extensively documented in publicly available literature, this document synthesizes findings from various research groups to serve as a collective validation of the potential of this class of compounds.

Comparative Antitumor Activity

This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following tables summarize the in vitro efficacy of these compounds, often compared against the standard chemotherapeutic agent, Doxorubicin.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
This compound Derivative 1 MCF-7 (Breast)12.5[1]
HeLa (Cervical)15.2[1]
MG63 (Osteosarcoma)10.8[1]
Doxorubicin MCF-7 (Breast)0.85[2]
HeLa (Cervical)1.12[2]
HepG2 (Liver)8.70[2]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of the antitumor effects of this compound derivatives.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.[3][4][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative or a control substance (e.g., Doxorubicin, vehicle) for a specified period (typically 24-72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours.[3]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).[6]

  • Cell Treatment: Cells are treated with the this compound derivative at various concentrations for a defined time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Mechanism of Action

The antitumor effects of this compound derivatives are often attributed to the induction of apoptosis through the modulation of key signaling pathways.

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion start Cancer Cell Lines (e.g., MCF-7, HeLa) treatment Treatment with This compound Derivatives start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis pathway Signaling Pathway Analysis (Western Blot) treatment->pathway ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_exp Protein Expression Levels pathway->protein_exp conclusion Evaluation of Antitumor Efficacy and Mechanism of Action ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Caption: A generalized workflow for the in vitro validation of the antitumor effects of novel compounds.

A frequently implicated mechanism of action for benzothiazole derivatives is the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[7][8]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Caspase9->Apoptosis Derivative This compound Derivative Derivative->PI3K Inhibits Derivative->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives, leading to apoptosis.

References

The Impact of Chlorine: A Comparative Analysis of Mono- and Di-chlorinated Benzothiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of mono- and di-chlorinated benzothiazole derivatives reveals that the number and position of chlorine atoms significantly influence their anticancer and antimicrobial properties. While general trends suggest that chlorination often enhances biological activity, this guide provides a detailed comparison based on available experimental data, highlighting the nuanced effects of mono- versus di-substitution.

Benzothiazole, a heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The addition of chlorine atoms to the benzothiazole core is a common strategy to modulate the molecule's physicochemical properties and enhance its biological efficacy. This guide offers a comparative structure-activity relationship (SAR) analysis of mono- and di-chlorinated benzothiazoles, presenting quantitative data from various studies to inform researchers, scientists, and drug development professionals.

Comparative Anticancer Activity

The cytotoxic effects of chlorinated benzothiazoles have been evaluated against various cancer cell lines. The data suggests that the position and number of chlorine substituents play a crucial role in determining the anticancer potency.

In a study evaluating 2-arylbenzothiazole derivatives, the introduction of chlorine at different positions on the benzothiazole ring influenced the anticancer activity. While a direct comparison between mono- and di-chlorinated analogs within the same study is limited, collating data from different sources allows for an insightful analysis.

For instance, certain mono-chlorinated benzothiazole derivatives have demonstrated significant cytotoxicity. A notable example is a 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine compound, which has shown potent inhibitory effects on various cancer cell lines.[3]

Derivative ClassCompoundCancer Cell LineIC50 (µM)Source
Mono-chlorinated6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineA431 (skin carcinoma)Not specified[3]
Mono-chlorinated6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amineNot specifiedNot specified[3]
Di-chlorinated2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamideNot specifiedNot specified[4]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Comparative Antimicrobial Activity

The antimicrobial potential of chlorinated benzothiazoles has also been a subject of extensive research. The presence of chlorine atoms is often associated with enhanced antibacterial and antifungal activity.

Studies on benzothiazole-based thiazolidinones have indicated that 6-chlorobenzothiazole derivatives exhibit higher antibacterial activity compared to other substituted analogs.[5] The electron-withdrawing nature of chlorine is believed to contribute to this enhanced potency. While comprehensive studies directly comparing a range of mono- and di-chlorinated derivatives are scarce, the available data points towards the significance of the chlorination pattern.

Derivative ClassCompoundBacterial StrainMIC (µg/mL)Source
Mono-chlorinated6-chlorobenzothiazole-based thiazolidinone derivativeP. aeruginosa100-250[5]
Mono-chlorinated4-chloro benzothiazole conjugate (72a)S. aureusNot specified[1]
Mono-chlorinated5-chloro benzothiazole derivativeS. typhimurium25-50[5]

Note: MIC values are highly dependent on the specific bacterial strain and the assay methodology.

Experimental Protocols

The biological activities of the compared benzothiazole derivatives were determined using standardized experimental protocols.

Anticancer Activity (MTT Assay)

The in vitro cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a solvent like DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Antimicrobial Activity (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts in the study of chlorinated benzothiazoles.

General_Synthesis_of_Chlorinated_Benzothiazoles cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_products Products Aminothiophenol Substituted 2-Aminothiophenol (with or without Cl) Cyclization Cyclization/ Condensation Aminothiophenol->Cyclization Reagent Chlorinating Agent or Chlorinated Precursor Chlorination Chlorination Reagent->Chlorination Cyclization->Chlorination MonoChloro Mono-chlorinated Benzothiazole Chlorination->MonoChloro DiChloro Di-chlorinated Benzothiazole Chlorination->DiChloro

Caption: Generalized synthetic workflow for chlorinated benzothiazoles.

SAR_Hypothesis BenzothiazoleCore Benzothiazole Scaffold MonoChloro Mono-chlorination BenzothiazoleCore->MonoChloro Substitution DiChloro Di-chlorination BenzothiazoleCore->DiChloro Substitution Activity Biological Activity (Anticancer/Antimicrobial) MonoChloro->Activity Modulates DiChloro->Activity Potentially Enhances

References

Safety Operating Guide

Proper Disposal of 2,6-Dichlorobenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2,6-Dichlorobenzothiazole, a chemical compound utilized in various research and development applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.

This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[1][2][3] Proper disposal is not merely a procedural matter but a core component of responsible chemical management.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazard profile.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2]
Acute Toxicity, Dermal (Category 3) Toxic in contact with skin.[4]
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.[1][4]
Serious Eye Irritation (Category 2A/2) Causes serious eye irritation.[1][2][3]
Skin Irritation (Category 2) Causes skin irritation.[1][5]
Specific target organ toxicity — single exposure (Category 3) May cause respiratory irritation.[1]

In the event of a spill, immediately evacuate the area and alert emergency services.[1] Clean-up should only be performed by trained personnel wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and a respirator.[1] All materials used for spill cleanup must be treated as hazardous waste.[6][7]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations. The following protocol outlines the necessary steps for its safe disposal from a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated labware and spill cleanup materials, as hazardous waste.[7]

  • This compound falls under the category of halogenated organic waste.[8]

  • It is crucial to segregate this waste from non-halogenated organic solvents, acids, bases, and other incompatible materials to prevent dangerous reactions.[9][10]

2. Containerization:

  • Use a designated, compatible, and properly labeled hazardous waste container.[6][10] The container should be in good condition, with no leaks or cracks, and have a secure screw cap.[6][10]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).[9][11]

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[12]

3. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10][13]

  • The SAA must be a well-ventilated area, away from sources of ignition and incompatible materials.[4]

  • Ensure secondary containment is in place to capture any potential leaks.[6][7]

4. Disposal Request and Pick-up:

  • Once the waste container is full or has been in storage for the maximum allowable time (which can vary by institution, but is often up to one year as long as accumulation limits are not exceeded), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6][7][10]

  • Never dispose of this compound down the drain or in the regular trash.[6]

5. Final Disposal Method:

  • The recommended and most common disposal method for chlorinated organic compounds like this compound is high-temperature incineration.[14][15] This process decomposes the waste into less harmful gaseous byproducts, which are then scrubbed to prevent atmospheric pollution.[14]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1. This compound Disposal Workflow A Generation of Waste (Unused chemical, contaminated labware, spill cleanup) B Identify as Hazardous Waste (Halogenated Organic) A->B C Segregate from Incompatible Waste B->C D Select & Label Compatible Container C->D E Transfer Waste to Container (Fill < 90%) D->E F Store in Satellite Accumulation Area (Ventilated, Secondary Containment) E->F G Request Waste Pick-up (EH&S or Contractor) F->G H Transport to Licensed Facility G->H I High-Temperature Incineration H->I

References

Essential Safety and Handling Protocols for 2,6-Dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2,6-Dichlorobenzothiazole, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that poses several health risks. Understanding these hazards is the first step in safe handling. The primary hazards associated with this compound are summarized below.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 3 & 4) Toxic or harmful if swallowed.[1][2]
Acute Toxicity, Dermal (Category 3 & 4) Toxic or harmful in contact with skin.[1][2]
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.[1][2]
Skin Irritation (Category 2) Causes skin irritation.[3][4]
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[3][4]
Aquatic Hazard (Short-term, Category 3) Harmful to aquatic life.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles or a face shield.Approved under NIOSH (US) or EN 166 (EU).[1][5]
Skin Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, polychloroprene) and a lab coat or chemical-resistant overalls.[3][6]Gloves should meet EN 374 standards.[3]
Respiratory Use in a well-ventilated area. If ventilation is inadequate or dust/vapors are generated, a NIOSH/MSHA-approved respirator is required.[1][5][6]Follow OSHA's respirator regulations (29 CFR 1910.134).[5]
General Standard laboratory attire, including a lab coat, long pants, and closed-toe shoes.

Operational Plan: Safe Handling and Use

Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

2. Handling Procedures:

  • Avoid all personal contact with the substance, including inhalation of dust or fumes.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[1][3]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

  • Keep the container tightly closed when not in use.[1][3]

  • Minimize dust generation during handling.[3][5]

3. Storage:

  • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][3][7]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

  • The storage area should be secured and accessible only to authorized personnel.[1]

Emergency and Disposal Plan

Spill Response:

  • Evacuate the immediate area.

  • Wear the appropriate PPE as detailed above.

  • For dry spills, use dry clean-up procedures to avoid generating dust.[3] Sweep or vacuum the material and place it into a clean, dry, labeled, and sealable container for disposal.[3]

  • For wet spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8]

  • Wash the spill area thoroughly with water, but prevent runoff from entering drains.[3]

  • If drains or waterways are contaminated, notify emergency services immediately.[3]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water.[3][7] If skin irritation occurs, seek medical advice.[3]
Inhalation Move the person to fresh air.[3][7] If breathing is difficult or has stopped, provide artificial respiration.[1][7] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water and give a glass of water to drink.[3] Call a poison center or doctor immediately if you feel unwell.[1]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • All waste must be disposed of in accordance with local, regional, and national regulations.[1][7] Do not mix with other waste.[1]

  • Leave the chemical in its original container for disposal.[1] Uncleaned containers should be treated as the product itself.[1]

Safe Handling Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal cluster_emergency Emergency Response A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Don Appropriate PPE B->C D Transfer Chemical in Fume Hood C->D E Perform Experiment D->E F Close and Secure Container E->F K Segregate Hazardous Waste E->K Generate Waste Spill Spill Occurs E->Spill Exposure Exposure Occurs E->Exposure G Decontaminate Work Area F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I J Store Chemical Properly I->J L Label Waste Container K->L M Arrange for Professional Disposal L->M SpillResponse Follow Spill Response Protocol Spill->SpillResponse FirstAid Administer First Aid Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichlorobenzothiazole
Reactant of Route 2
Reactant of Route 2
2,6-Dichlorobenzothiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.